Prexasertib lactate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H25N7O5 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H19N7O2.C3H6O3/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
Clave InChI |
BQURYWIMQXBZFL-WNQIDUERSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Prexasertib Lactate and Its Role in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prexasertib (B560075) lactate (B86563) (LY2606368) is a potent, second-generation, ATP-competitive small molecule inhibitor targeting the serine/threonine checkpoint kinase 1 (CHK1).[1] CHK1 is a critical transducer in the DNA damage response (DDR) pathway, responsible for orchestrating cell cycle arrest to allow for DNA repair.[2][3] By inhibiting CHK1, prexasertib disrupts normal cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing a form of programmed cell death known as "replication catastrophe," particularly in cancer cells with high intrinsic replication stress.[1][4] This guide provides an in-depth technical overview of prexasertib's mechanism of action in DNA repair, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: CHK1 Inhibition and Replication Catastrophe
Prexasertib's primary mechanism of action is the potent and selective inhibition of CHK1, with a lesser affinity for CHK2.[1][5] CHK1 plays a pivotal role in the cellular response to DNA damage and replication stress.[2] In a healthy cell, upon detection of DNA damage, CHK1 is activated and phosphorylates a range of downstream targets, including CDC25 phosphatases. This leads to the inactivation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, providing a window for DNA repair mechanisms to operate.[6]
Prexasertib competitively binds to the ATP-binding pocket of CHK1, preventing its autophosphorylation and activation.[1][6] This abrogation of CHK1 function has several critical downstream consequences:
-
Abrogation of Cell Cycle Checkpoints: Inhibition of CHK1 prevents the G2/M checkpoint arrest that is typically induced by DNA damage.[6][7] This forces cells with damaged DNA to proceed into mitosis, leading to mitotic catastrophe and cell death.
-
Induction of Replication Stress: Prexasertib treatment leads to an increase in replication stress, characterized by the stalling and collapse of replication forks.[5][7] This is evidenced by the increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks (DSBs).[8][9]
-
Replication Catastrophe: The combination of checkpoint abrogation and increased replication stress results in a lethal cascade of events termed "replication catastrophe."[1][7] This is characterized by widespread DNA fragmentation and ultimately leads to apoptosis.[1][7]
Quantitative Data on Prexasertib Activity
The following tables summarize key quantitative data from preclinical studies, demonstrating the potency and efficacy of prexasertib across various cancer cell lines.
Table 1: In Vitro Potency of Prexasertib
| Parameter | Value | Reference |
| CHK1 Ki | 0.9 nM | [1] |
| CHK1 IC50 | <1 nM | [1][7] |
| CHK2 IC50 | 8 nM | [1][7] |
| RSK1 IC50 | 9 nM | [1] |
| ARK5 IC50 | 64 nM | [7] |
| BRSK2 IC50 | 48 nM | [7] |
| SIK IC50 | 42 nM | [7] |
| MELK IC50 | 38 nM | [7] |
Table 2: Antiproliferative Activity (IC50) of Prexasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U-2 OS | Osteosarcoma | 3 | [7] |
| Calu-6 | Lung Carcinoma | 3 | [7] |
| HT-29 | Colorectal Adenocarcinoma | 10 | [7] |
| HeLa | Cervical Cancer | 37 | [7] |
| NCI-H460 | Large Cell Lung Cancer | 68 | [7] |
| BV-173 | B-cell Precursor Leukemia | 6.33 | [10] |
| REH | B-cell Precursor Leukemia | 96.7 | [10] |
Synthetic Lethality with PARP Inhibitors
A key therapeutic strategy involving prexasertib is its use in combination with Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] This approach is based on the principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways is lethal to the cell, while the loss of either one alone is not.
Many cancers, particularly those with mutations in BRCA1 or BRCA2, are deficient in homologous recombination (HR), a major pathway for repairing DSBs.[6][11] These tumors become heavily reliant on other repair pathways, such as that mediated by PARP. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired DNA damage and cell death.[6]
Prexasertib can induce a state of "BRCAness" or HR deficiency in BRCA-proficient tumors.[4] By inhibiting CHK1, prexasertib can impair the formation of RAD51 foci, a critical step in HR.[6] This induced HR deficiency makes the cancer cells susceptible to PARP inhibitors, creating a synthetic lethal interaction.[5][6]
Experimental Protocols
Western Blotting for DNA Damage Markers
This protocol outlines the general steps for assessing the induction of DNA damage markers, such as phosphorylated H2AX (γH2AX) and CHK1, in response to prexasertib treatment.
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of prexasertib lactate or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against γH2AX, phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effects of prexasertib on cell cycle distribution.
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the Western blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Prexasertib treatment is expected to cause an accumulation of cells in the S-phase.[7][10]
Conclusion
This compound is a potent inhibitor of CHK1 that disrupts the DNA damage response, leading to replication catastrophe and apoptosis in cancer cells. Its ability to induce a state of homologous recombination deficiency provides a strong rationale for its combination with PARP inhibitors, representing a promising therapeutic strategy. The experimental protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of prexasertib in various preclinical models. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of prexasertib in oncology.[2][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 8. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Prexasertib Lactate: A Technical Guide to CHK1/CHK2 Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity and binding affinity of prexasertib (B560075) lactate (B86563), a potent inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). This document details the quantitative measures of its inhibitory activity, the experimental protocols used for these determinations, and the critical signaling pathways affected.
Core Mechanism of Action
Prexasertib (also known as LY2606368) is a selective, second-generation, ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2][3] These serine/threonine kinases are crucial regulators of the DNA damage response (DDR) and cell cycle checkpoints.[3][4] By inhibiting CHK1, prexasertib abrogates the S and G2/M checkpoints, preventing cancer cells from repairing damaged DNA.[4][5] This leads to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptosis.[1][6] Prexasertib's action is particularly effective in tumors with p53 dysfunction, which heavily rely on the CHK1-mediated G2/M checkpoint for DNA repair.[7][8]
Quantitative Analysis of Binding Affinity and Selectivity
The potency and selectivity of prexasertib lactate have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and inhibitory concentration (IC50) for CHK1 and CHK2.
Table 1: Biochemical Assay Data (Cell-Free)
| Target | Parameter | Value (nM) | Notes |
| CHK1 | Ki | 0.9[1][2][6] | ATP-competitive inhibition |
| CHK1 | IC50 | <1[1][5][6][9] | |
| CHK2 | IC50 | 8[1][2][5][6][9][10] | Approximately 8-fold less sensitive than CHK1 |
| RSK1 | IC50 | 9[1][2][6][9] | Off-target activity |
| MELK | IC50 | 38[5][6] | Off-target activity |
| SIK | IC50 | 42[5][6] | Off-target activity |
| BRSK2 | IC50 | 48[5][6] | Off-target activity |
| ARK5 | IC50 | 64[5][6] | Off-target activity |
Table 2: Cellular Assay Data
| Target | Parameter | Value (nM) | Cell Line | Notes |
| CHK1 Autophosphorylation (S296) | EC50 | 1[5] | - | |
| CHK2 Autophosphorylation (S516) | EC50 | <31[5][11] | HT-29 | |
| Doxorubicin-activated G2-M Checkpoint | EC50 | 9[5] | p53-deficient HeLa | Functional cellular potency |
Experimental Protocols
The determination of prexasertib's binding affinity and inhibitory activity involves standardized biochemical and cellular assays. Below are detailed methodologies representative of those cited in the literature.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of prexasertib to inhibit the enzymatic activity of purified CHK1 and CHK2 in a cell-free system.
-
Reagents and Materials:
-
Recombinant human CHK1 and CHK2 enzymes.
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or unlabeled for detection via other methods.
-
This compound at various concentrations.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Kinase reaction plates (e.g., 96-well format).
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the assay buffer.
-
Prexasertib is added to the wells in a range of concentrations (typically serial dilutions).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a high concentration of EDTA or by spotting the reaction mixture onto a capture medium.
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this involves washing the capture medium to remove unincorporated [γ-³²P]ATP and then measuring the remaining radioactivity using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each prexasertib concentration relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Autophosphorylation Assay (for EC50 Determination)
This assay measures the ability of prexasertib to inhibit the autophosphorylation of CHK1 and CHK2 within a cellular context, which is an indicator of target engagement.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HT-29).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Antibodies specific for phosphorylated CHK1 (e.g., pS296) and phosphorylated CHK2 (e.g., pS516), as well as total CHK1 and CHK2.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with a range of prexasertib concentrations for a specified duration.
-
Following treatment, the cells are washed and then lysed to extract cellular proteins.
-
The total protein concentration in each lysate is determined to ensure equal loading for analysis.
-
The levels of phosphorylated and total CHK1 and CHK2 are assessed using Western blotting or ELISA.
-
For Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with the specific primary and secondary antibodies.
-
The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated for each treatment condition.
-
The EC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the prexasertib concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by prexasertib and a typical experimental workflow for its evaluation.
Caption: Prexasertib inhibits CHK1/CHK2, disrupting DNA damage response and cell cycle arrest.
Caption: Workflow for preclinical evaluation of prexasertib's efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of Prexasertib Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) (LY2606368), a potent and selective second-generation inhibitor of checkpoint kinase 1 (CHK1), represents a significant effort in the development of targeted cancer therapies that exploit the vulnerabilities of tumor cells in DNA damage response (DDR) pathways.[1][2] Developed by Eli Lilly, Prexasertib also exhibits inhibitory activity against checkpoint kinase 2 (CHK2) at slightly higher concentrations.[3][4] The lactate (B86563) salt form, Prexasertib lactate, was developed to enhance the aqueous solubility of the compound.[5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Development
Prexasertib was identified through efforts to develop small molecule inhibitors of CHK1, a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage and replication stress.[6] The rationale behind targeting CHK1 is that many cancer cells have defects in their G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2-M checkpoints, which are regulated by CHK1, to repair DNA damage before entering mitosis.[7][8] Inhibition of CHK1 in such cancer cells can lead to the accumulation of catastrophic DNA damage and subsequent apoptosis.[3][6]
Eli Lilly advanced Prexasertib into clinical trials for various solid tumors.[9] However, in 2019, the company announced the discontinuation of its active development, although research and clinical trials by other groups are ongoing.[2]
Mechanism of Action
Prexasertib is an ATP-competitive inhibitor of CHK1.[3][4] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1 at Ser317 and Ser345, leading to its activation.[1] Activated CHK1 then phosphorylates a variety of downstream targets, most notably the phosphatase CDC25A, targeting it for degradation.[6] This prevents the dephosphorylation and activation of cyclin-dependent kinase 2 (CDK2), leading to S-phase arrest and allowing time for DNA repair.
By inhibiting CHK1, Prexasertib prevents the degradation of CDC25A, leading to the inappropriate activation of CDK2.[6] This drives cells through the S-phase with unrepaired DNA damage, resulting in a phenomenon known as "replication catastrophe," characterized by extensive DNA double-strand breaks, chromosomal fragmentation, and ultimately, apoptosis.[3][6] A key pharmacodynamic marker of Prexasertib activity is the inhibition of CHK1 autophosphorylation at Ser296 and the accumulation of DNA damage, as indicated by the phosphorylation of histone H2AX (γH2AX).[1][10]
Chemical Synthesis
The synthesis of Prexasertib involves the construction of a substituted pyrazolopyrimidine core. An automated, six-step solid-phase synthesis has been developed, which is particularly amenable to the generation of analogues for structure-activity relationship studies.[11] For larger-scale production, a seven-step synthesis has been reported by Eli Lilly, with the final four steps conducted under continuous-flow conditions to produce the active pharmaceutical ingredient on a kilogram scale.[12] The final step in the preparation of this compound involves the reaction of the free base with (S)-lactic acid to form the monolactate monohydrate salt.[5]
A representative synthetic workflow for Prexasertib is depicted below. The initial steps involve the synthesis of the key pyrazole (B372694) and pyrazine (B50134) intermediates, which are then coupled to form the core structure of Prexasertib.
Quantitative Data
The following tables summarize key quantitative data for Prexasertib from preclinical and clinical studies.
Table 1: In Vitro Kinase and Cellular Potency of Prexasertib
| Target/Assay | IC50/Ki | Cell Line | Notes | Reference(s) |
| CHK1 (cell-free) | Ki = 0.9 nM | - | ATP-competitive inhibition. | [3] |
| CHK1 (cell-free) | IC50 < 1 nM | - | [13] | |
| CHK2 (cell-free) | IC50 = 8 nM | - | [3] | |
| RSK1 (cell-free) | IC50 = 9 nM | - | [3] | |
| MELK (cell-free) | IC50 = 38 nM | - | [3] | |
| SIK (cell-free) | IC50 = 42 nM | - | [3] | |
| BRSK2 (cell-free) | IC50 = 48 nM | - | [3] | |
| ARK5 (cell-free) | IC50 = 64 nM | - | [3] | |
| Cell Viability | IC50 = 1-10 nM | Various HGSOC cell lines | CellTiter-Glo assay. | [14] |
| Cell Viability | IC50 = 0.69 ± 0.11 µM | UWB1 Ovarian Cancer | [15] | |
| Cell Viability | IC50 = 0.47 ± 0.02 µM | UWB1-R Ovarian Cancer | [15] | |
| Cell Viability | IC50 = 0.39 ± 0.004 µM | UWB1-WT Ovarian Cancer | [15] | |
| G2/M Checkpoint Abrogation | EC50 = 9 nM | p53-deficient HeLa | In doxorubicin-activated cells. | [9] |
Table 2: Preclinical Pharmacokinetics of Prexasertib in Mice
| Parameter | Value | Animal Model | Dosing | Reference(s) |
| Cmax | 1015 µg/L | CD1 nude mice with orthotopic Group 3 medulloblastoma | 10 mg/kg, subcutaneous | [13] |
| Terminal Half-life | 4.5 hours | CD1 nude mice with orthotopic Group 3 medulloblastoma | 10 mg/kg, subcutaneous | [13] |
| AUC(0-inf) | 1773 µg*hr/L | CD1 nude mice with orthotopic Group 3 medulloblastoma | 10 mg/kg, subcutaneous | [13] |
| Kp,uu (Tumor ECF/Unbound Plasma AUC) | 0.17 ± 0.08 | G3MB tumor-bearing mice | 10 mg/kg, subcutaneous | [11][12] |
| Kp,uu (Brain ECF/Unbound Plasma AUC) | 0.09 ± 0.04 | Non-tumor bearing mice | 10 mg/kg, subcutaneous | [11][12] |
Table 3: Common Grade 3/4 Drug-Related Toxicities in a Pediatric Phase 1 Trial
| Adverse Event | Incidence (%) | Patient Population | Dosing Regimen | Reference(s) |
| Neutropenia | 100 | Pediatric patients with recurrent/refractory solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Leukopenia | 68 | Pediatric patients with recurrent/refractory solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Thrombocytopenia | 24 | Pediatric patients with recurrent/refractory solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Lymphopenia | 24 | Pediatric patients with recurrent/refractory solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
| Anemia | 12 | Pediatric patients with recurrent/refractory solid tumors | 80-150 mg/m² IV on Days 1 and 15 of a 28-day cycle | [3][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Prexasertib.
In Vitro CHK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP formation.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., CHKtide)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer. Prepare a stock solution of ATP in water.
-
Compound Preparation: Prepare serial dilutions of Prexasertib in DMSO. Further dilute the compound in 1x kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction:
-
Add 5 µL of 1x kinase assay buffer to each well.
-
Add 2.5 µL of the diluted Prexasertib or vehicle (DMSO) control to the appropriate wells.
-
Add 2.5 µL of a mixture of CHK1 substrate and ATP to each well.
-
Initiate the reaction by adding 2.5 µL of diluted CHK1 enzyme to each well, except for the "no enzyme" blank controls.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each Prexasertib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Prexasertib in complete medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[17]
Western Blotting for Pharmacodynamic Markers
This protocol is used to detect changes in protein expression and phosphorylation, such as pCHK1 and γH2AX, following Prexasertib treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK1 S296, anti-CHK1, anti-γH2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Prexasertib at various concentrations and time points. Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation. Use a loading control (e.g., β-actin) to normalize the data.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the CHK1 signaling pathway and the effect of Prexasertib.
Conclusion
This compound is a well-characterized, potent inhibitor of CHK1 that has demonstrated significant preclinical activity in a variety of cancer models. Its mechanism of action, which involves the induction of replication catastrophe in cancer cells with high replication stress, provides a strong rationale for its use as a monotherapy or in combination with other DNA-damaging agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of Prexasertib, offering valuable information for researchers and drug development professionals working in the field of oncology and DNA damage response.
References
- 1. benchchem.com [benchchem.com]
- 2. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US10189818B2 - 5-(5-(2-(3-aminopropdoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitfile (S)-lactate monohydrate - Google Patents [patents.google.com]
- 6. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CNS penetration and pharmacodynamics of the CHK1 inhibitor prexasertib in a mouse Group 3 medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Profile of Prexasertib Lactate in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of prexasertib (B560075) lactate (B86563), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the context of ovarian cancer. Prexasertib has demonstrated significant monotherapy activity and synergistic effects when combined with other anticancer agents, particularly PARP inhibitors, in various preclinical models of ovarian cancer. This document synthesizes key findings on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
Prexasertib lactate targets CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, prexasertib disrupts normal cell cycle checkpoints, particularly the G2/M checkpoint, which is crucial for repairing DNA damage before mitotic entry.[1][2][3] In cancer cells, which often have a high degree of replication stress and reliance on these checkpoints, CHK1 inhibition leads to "replication catastrophe," characterized by the accumulation of DNA double-strand breaks, and ultimately apoptosis.[4][5][6] Prexasertib also inhibits CHK2, though to a lesser extent.[4][5][6]
In Vitro Efficacy
Prexasertib has demonstrated potent cytotoxic effects across a broad panel of high-grade serous ovarian cancer (HGSOC) cell lines, irrespective of their BRCA mutation status or cyclin E expression.[4]
Table 1: In Vitro IC50 Values of Prexasertib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (nM) | Reference |
| OVCAR3 | Wild-Type | 6.34 ± 1.8 | [2] |
| OV90 | Wild-Type | 35.22 ± 11.71 | [2] |
| ES2 | Wild-Type | ~1-10 | [4] |
| KURAMOCHI | Wild-Type | ~1-10 | [4] |
| TOV112D | Wild-Type | ~1-10 | [4] |
| UWB1.289 | BRCA1-mutant | ~1-10 | [4] |
| UWB1.289 + BRCA1 | BRCA1-reconstituted | ~1-10 | [4] |
| JHOS2 | BRCA1-mutant, TP53-mutant | 8,400 | [4] |
| PEO1 | BRCA2-mutated | Sensitive | [2] |
| PEO4 | BRCA2-revertant | Sensitive | [2] |
Note: IC50 values are presented as mean ± standard deviation where available. Some values are reported as a range based on graphical representation in the source material.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Prexasertib has shown significant single-agent antitumor activity in multiple HGSOC patient-derived xenograft (PDX) models, including those resistant to PARP inhibitors.[4][5][7]
Table 2: Monotherapy Activity of Prexasertib in HGSOC PDX Models
| PDX Model | BRCA1 Status | Olaparib Sensitivity | Prexasertib Monotherapy Outcome | Reference |
| DF101 | Mutant | Resistant | Significant tumor growth inhibition | [8] |
| DF86 | Mutant | Resistant | Significant tumor growth inhibition | [8] |
| DF149 | Wild-Type | Not Specified | Significant tumor growth inhibition | [8] |
| 14 HGSOC Models | 4 BRCA1-mutant, 10 BRCA-WT | 13 of 14 resistant | Broad antitumor activity | [4][5][7] |
Combination Therapy with PARP Inhibitors
A key finding from preclinical studies is the synergistic effect of prexasertib with PARP inhibitors, such as olaparib.[4][5][7] This combination is particularly effective in PARP inhibitor-resistant models.[4][5][7] The underlying mechanism involves prexasertib's ability to impair homologous recombination (HR) repair and destabilize replication forks, two key mechanisms of PARP inhibitor resistance.[4][5][9]
Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway and Prexasertib's Point of Intervention
Caption: Prexasertib inhibits CHK1, disrupting cell cycle arrest and HR repair.
Experimental Workflow for In Vivo PDX Studies
Caption: Workflow for assessing prexasertib efficacy in ovarian cancer PDX models.
Overcoming PARP Inhibitor Resistance with Prexasertib
Caption: Prexasertib reverses key mechanisms of PARP inhibitor resistance.
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Lines: A panel of human ovarian cancer cell lines including OVCAR3, UWB1.289, ES2, OV90, SKOV3, PA-1, KURAMOCHI, OVSAHO, PEO1, and PEO4 were used.[2][4]
-
Seeding: Cells were seeded in 96-well plates and allowed to adhere for 24 hours.[4][10]
-
Treatment: Cells were exposed to graded concentrations of prexasertib, olaparib, or the combination for 3 to 6 days.[2][4][10]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay.[4][10]
-
Data Analysis: IC50 values were calculated using GraphPad Prism software. Synergy was determined using Combenefit software.[4]
Patient-Derived Xenograft (PDX) Studies
-
Animal Model: 8-week-old female NOD-scid IL2Rgamma-null (NSG) mice were used.[4][5] All studies were conducted in accordance with Institutional Animal Care and Use Committee (IACUC) guidelines.[4][5]
-
Tumor Implantation: Approximately 2-10 x 10^6 luciferized HGSOC PDX cells derived from patient ascites were injected intraperitoneally.[4][5]
-
Tumor Monitoring: Tumor burden was monitored by bioluminescence imaging (BLI) using a Xenogen IVIS-200 system.[4][5]
-
Treatment Regimen:
-
Endpoints: The primary endpoints were tumor growth inhibition and overall survival, which was estimated using the Kaplan-Meier method.[4]
Pharmacodynamic Studies
-
Sample Collection: Mice bearing PDX tumors were euthanized at specific time points (e.g., 6 and 52 hours) after drug administration, and tumor cells were harvested from ascites.[4][5]
-
Western Blotting: Tumor cell lysates were subjected to Western blotting to analyze the expression of pharmacodynamic markers such as γ-H2AX (a marker of DNA double-strand breaks) and phosphorylated RPA (a marker of replication stress).[4]
-
Immunofluorescence: RAD51 foci formation, a marker of homologous recombination repair, was assessed by immunofluorescence in treated cells.[4]
Mechanisms of Resistance and Future Directions
While prexasertib shows significant promise, innate and acquired resistance can occur. One identified mechanism of resistance in BRCA wild-type HGSOC involves a prolonged G2 cell cycle delay, which prevents cells from entering mitotic catastrophe.[11] However, these resistant cells remain sensitive to DNA damaging agents when combined with prexasertib, suggesting a potential strategy to overcome resistance.[11]
Conclusion
Preclinical studies have robustly demonstrated the potential of this compound as a therapeutic agent for ovarian cancer, particularly for high-grade serous carcinoma. Its potent monotherapy activity and its ability to synergize with PARP inhibitors by targeting key resistance mechanisms highlight its clinical potential. The data summarized in this guide provide a strong rationale for the ongoing clinical development of prexasertib in this patient population.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Prexasertib Lactate Target Validation in Pediatric Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) (LY2606368), a potent and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), has emerged as a promising therapeutic agent in oncology.[1][2] CHK1 and CHK2 are critical serine/threonine kinases that function as key regulators of the DNA damage response (DDR) and cell cycle checkpoints.[2][3] In many pediatric cancers, which are often characterized by high levels of replication stress and genomic instability, the reliance on CHK1-mediated cell cycle arrest for survival presents a key vulnerability.[2][4] By abrogating these checkpoints, prexasertib induces synthetic lethality, leading to replication catastrophe and apoptotic cell death in cancer cells.[1][4] This technical guide provides a comprehensive overview of the preclinical target validation of prexasertib lactate (B86563) in various pediatric malignancies, summarizing key efficacy data and detailing the experimental protocols utilized in these seminal studies.
Mechanism of Action: Targeting the DNA Damage Response
Prexasertib lactate is a selective, ATP-competitive inhibitor of CHK1 with a Ki of 0.9 nM and an IC50 of <1 nM. It also demonstrates inhibitory activity against CHK2 with an IC50 of 8 nM.[4] The primary mechanism of action of prexasertib involves the disruption of the G2/M cell cycle checkpoint, which is crucial for allowing cells with DNA damage to repair their genome before entering mitosis.[2] In cancer cells with high intrinsic replication stress, inhibition of CHK1 by prexasertib prevents the repair of DNA double-strand breaks (DSBs), forcing the cells into premature and lethal mitosis.[1][4] This leads to a form of programmed cell death known as mitotic catastrophe.
The core of prexasertib's mechanism of action lies in its modulation of the DNA damage response pathway. Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate CHK2 and CHK1, respectively.[2] These activated checkpoint kinases then phosphorylate a cascade of downstream targets, including CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.[2] Prexasertib's inhibition of CHK1 and CHK2 prevents this arrest, leading to uncontrolled cell cycle progression despite the presence of significant DNA damage.
Preclinical Efficacy in Pediatric Cancers
Preclinical studies have demonstrated the broad-spectrum activity of prexasertib as a single agent and as a chemopotentiator across a range of pediatric solid tumors and leukemia.[4][5]
In Vitro Sensitivity
Prexasertib has shown potent anti-proliferative effects at low nanomolar concentrations across a diverse panel of pediatric cancer cell lines. The half-maximal effective concentration (EC50) values for prexasertib in various pediatric cancer cell lines are summarized in the table below.
| Cell Line | Histology | EC50 (nM) |
| A-204 | Rhabdomyosarcoma | 11 |
| RD | Rhabdomyosarcoma | 11 |
| RH30 | Rhabdomyosarcoma | 9 |
| TC-71 | Ewing Sarcoma | 22 |
| SK-N-AS | Neuroblastoma | 13 |
| SK-N-BE(2) | Neuroblastoma | 2 |
| NGP | Neuroblastoma | 1.3 |
| KELLY | Neuroblastoma | 0.9 |
| GOTO | Neuroblastoma | 2.6 |
| Saos-2 | Osteosarcoma | 13 |
| U-2 OS | Osteosarcoma | 12 |
| SJSA-1 | Osteosarcoma | 12 |
| TTC 466 | Malignant Rhabdoid Tumor | 1.8 |
| G401 | Malignant Rhabdoid Tumor | 5.3 |
| CHLA-257 | Malignant Rhabdoid Tumor | 2.7 |
Table 1: In vitro sensitivity of pediatric cancer cell lines to prexasertib. Data compiled from Lowery et al., 2019.[4]
In Vivo Antitumor Activity
The antitumor efficacy of prexasertib has been validated in numerous cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of pediatric cancers.[2][4] Monotherapy with prexasertib has led to significant tumor growth inhibition and, in some cases, complete tumor regression.[4]
| Tumor Model | Histology | Treatment | Best Response (% TGI or % Regression) |
| RH30 CDX | Rhabdomyosarcoma | Prexasertib (10 mg/kg) | 100% TGI |
| RD CDX | Rhabdomyosarcoma | Prexasertib (10 mg/kg) | 85% TGI |
| SK-N-BE(2) CDX | Neuroblastoma | Prexasertib (10 mg/kg) | 100% Regression |
| NGP CDX | Neuroblastoma | Prexasertib (10 mg/kg) | 98% Regression |
| TC-71 CDX | Ewing Sarcoma | Prexasertib (10 mg/kg) | 50% TGI |
| DSRCT PDX | Desmoplastic Small Round Cell Tumor | Prexasertib (10 mg/kg) | Complete Regression |
| MRT CDX | Malignant Rhabdoid Tumor | Prexasertib (10 mg/kg) | Complete Regression |
Table 2: In vivo efficacy of prexasertib monotherapy in pediatric cancer xenograft models. TGI: Tumor Growth Inhibition. Data compiled from Lowery et al., 2019.[4]
Clinical Investigations in Pediatric Oncology
Based on the robust preclinical data, a Phase 1 clinical trial (NCT02808650) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of prexasertib in pediatric patients with recurrent or refractory solid tumors, including central nervous system (CNS) tumors.[2][6] The study utilized a dose-escalation design with prexasertib administered intravenously.[2][6] While the maximum tolerated dose (MTD) was not reached, the recommended Phase 2 dose (RP2D) was determined to be 150 mg/m² administered on days 1 and 15 of a 28-day cycle.[3] The most common grade 3/4 toxicities observed were hematological, including neutropenia, leukopenia, and thrombocytopenia.[3] Although no objective responses were observed in this Phase 1 study, stable disease was noted in several patients, supporting further investigation of prexasertib, potentially in combination with other agents.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical validation of prexasertib in pediatric cancers.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8]
Materials:
-
Pediatric cancer cell lines
-
Culture medium appropriate for the cell line
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of prexasertib in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C with 5% CO2.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for CHK1 Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the CHK1 signaling pathway following prexasertib treatment.[1][4]
Materials:
-
Pediatric cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1 (Ser345), anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of prexasertib or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
Immunofluorescence for DNA Damage (γH2AX Foci)
Immunofluorescence is used to visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in response to prexasertib treatment.[9][10]
Materials:
-
Pediatric cancer cell lines
-
Glass coverslips in multi-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat cells with prexasertib or vehicle for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using appropriate software (e.g., ImageJ).
In Vivo Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of prexasertib in a living organism.[2][4]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Pediatric cancer cell lines or patient-derived tumor tissue
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of pediatric cancer cells (e.g., 1-10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer prexasertib (e.g., 10 mg/kg, subcutaneously, twice daily for 3 days, followed by 4 days of rest) or vehicle according to the planned schedule.[4]
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for the specified duration (e.g., 3-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (%TGI) or tumor regression based on the changes in tumor volume over time compared to the control group.
Visualizations
CHK1/CHK2 Signaling Pathway in DNA Damage Response
Caption: CHK1/CHK2 signaling in the DNA damage response and the inhibitory effect of prexasertib.
Experimental Workflow for Prexasertib Target Validation
Caption: A typical experimental workflow for the preclinical validation of prexasertib.
Logical Relationship of Prexasertib's Mechanism of Action
Caption: The logical cascade of events following CHK1/CHK2 inhibition by prexasertib.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity of Prexasertib lactate across cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Prexasertib lactate (B86563) (also known as LY2606368), a potent inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2).[1][2][3] By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as a comprehensive resource for professionals in oncology research and drug development.
Core Concept: Mechanism of Action
Prexasertib lactate is a selective, ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][2][3] These serine/threonine kinases are crucial components of the DNA damage response (DDR) pathway, responsible for activating cell cycle checkpoints to allow for DNA repair.[4] In many cancer cells, particularly those with a dysfunctional p53, the reliance on the CHK1-mediated G2/M checkpoint is heightened for survival.
By inhibiting CHK1/CHK2, Prexasertib abrogates the DNA damage-induced cell cycle arrest, leading to an accumulation of damaged DNA. This overload of genomic instability forces cells to enter mitosis with unrepaired DNA, resulting in a phenomenon known as "replication catastrophe," which ultimately triggers apoptosis (programmed cell death).[1][2][4] Prexasertib has been shown to induce DNA double-strand breaks, as evidenced by the phosphorylation of H2AX (γH2AX), a well-established marker of such damage.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of Prexasertib has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. These values highlight the compound's significant anti-proliferative effects in various cancer types.
| Cancer Type | Cell Line | IC50 (nM) | Assay Used | Reference |
| Ovarian Cancer | OVCAR3 | 6 - 49 | XTT Assay | [5] |
| Ovarian Cancer | OV90 | 6 - 49 | XTT Assay | [5] |
| Ovarian Cancer | PEO1 | 6 - 49 | XTT Assay | [5] |
| Ovarian Cancer | PEO4 | 6 - 49 | XTT Assay | [5] |
| Ovarian Cancer | JHOS2 | 8400 | CellTiter-Glo | [6] |
| Ovarian Cancer | Multiple HGSOC Lines | 1 - 10 | CellTiter-Glo | [6] |
| Osteosarcoma | U-2 OS | 3 | Not Specified | [7] |
| Lung Cancer | Calu-6 | 3 | Not Specified | [7] |
| Colon Cancer | HT-29 | 10 | Not Specified | [7] |
| Cervical Cancer | HeLa | 37 | Not Specified | [7] |
| Lung Cancer | NCI-H460 | 68 | Not Specified | [7] |
| B-cell ALL | BV-173 | 6.33 | WST-1 Assay | [8] |
| B-cell ALL | REH | 96.7 | WST-1 Assay | [8] |
| B-/T-cell ALL | Various Lines | 6.33 - 96.7 | WST-1 Assay | [8] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like Prexasertib.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[9][10]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Multichannel pipette or automated pipetting station
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled 96- or 384-well plates at a predetermined optimal density in a final volume of 100 µL (for 96-well) or 25 µL (for 384-well) of culture medium. Include wells with medium only for background measurements.
-
Compound Treatment: Add the desired concentrations of this compound to the experimental wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use. Equilibrate the cell plates to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. The luminescent signal is proportional to the number of viable cells. Calculate IC50 values using appropriate software.
MTS Cell Viability Assay
This colorimetric assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan (B1609692) product that is soluble in culture medium.
Materials:
-
MTS reagent (containing an electron coupling reagent like PES)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a suitable density in a final volume of 100 µL per well.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired duration.
-
Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[5][11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.[5][11]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[11]
-
Data Analysis: After subtracting the background absorbance, the amount of formazan produced is directly proportional to the number of living cells. Determine the IC50 values from the dose-response curves.
XTT Cell Viability Assay
Similar to the MTS assay, the XTT assay uses a tetrazolium salt that is cleaved to a formazan product by metabolically active cells.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate in a final volume of 100 µL of culture medium per well.
-
Compound Treatment: Expose the cells to various concentrations of this compound for the intended time period.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent immediately before use.[6]
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. The incubation time may need to be optimized based on the cell type.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 660 nm is often used to correct for non-specific readings.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values from the generated dose-response data.
Visualizations
Signaling Pathway of Prexasertib Action
The following diagram illustrates the CHK1/CHK2 signaling pathway and the mechanism of action of Prexasertib.
Caption: Prexasertib inhibits CHK1, preventing cell cycle arrest and leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a compound like Prexasertib.
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 7. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 8. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
Prexasertib Lactate-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prexasertib lactate (B86563), a potent and selective small-molecule inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] Its primary mechanism of action involves the abrogation of cell cycle checkpoints, leading to replication catastrophe and subsequent apoptosis, particularly in cancer cells with high replicative stress and compromised DNA damage response (DDR) pathways.[3][4][5] This technical guide provides an in-depth exploration of the core apoptotic pathway induced by Prexasertib lactate. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
Core Mechanism of Action
This compound competitively inhibits the ATP-binding sites of CHK1 and CHK2, key serine/threonine kinases that regulate the cellular response to DNA damage.[1][6] In many cancer cells, particularly those with p53 mutations, the G1/S checkpoint is dysfunctional, making them heavily reliant on the CHK1-mediated G2/M and intra-S checkpoints for DNA repair and survival.[6][7][8]
By inhibiting CHK1, Prexasertib prevents the phosphorylation and inactivation of CDC25 phosphatases. This leads to the premature activation of cyclin-dependent kinases (CDKs), forcing cells with unrepaired DNA damage to enter mitosis.[9] This premature mitotic entry, termed "mitotic catastrophe," is a major driver of Prexasertib-induced apoptosis.[5] Furthermore, CHK1 inhibition leads to increased replication stress, characterized by the accumulation of single-strand DNA (ssDNA) and DNA double-strand breaks (DSBs), which further triggers apoptotic signaling.[3][10][11]
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of Prexasertib across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Single-Agent Prexasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6-49 | XTT | [6] |
| OV90 | High-Grade Serous Ovarian Cancer | 6-49 | XTT | [6] |
| PEO1 | High-Grade Serous Ovarian Cancer | 6-49 | XTT | [6] |
| PEO4 | High-Grade Serous Ovarian Cancer | 6-49 | XTT | [6] |
| Various Ovarian Cancer Lines | Ovarian Cancer | 1-10 | CellTiter-Glo | [12] |
| JHOS2 | Ovarian Cancer | 8400 | CellTiter-Glo | [12] |
| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 6.33 | Not Specified | [9] |
| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | Not Specified | [9] |
Table 2: Induction of Apoptosis and DNA Damage Markers by Prexasertib
| Cell Line | Treatment | Effect | Measurement | Reference |
| OSRH-2011/5 | Prexasertib (2-100 nM) | Increased apoptosis | Caspase-3 activity, Sub-G1 fraction | [10] |
| OSKG | Prexasertib (2-100 nM) | Increased apoptosis | Caspase-3 activity, Sub-G1 fraction | [10] |
| OSRH-2011/5 | Prexasertib | Increased PARP cleavage | Immunoblotting | [10] |
| OSKG | Prexasertib | Increased PARP cleavage | Immunoblotting | [10] |
| B/T-ALL Cell Lines | Prexasertib (IC50) | Increased γH2A.X | Western Blot | [13] |
| B/T-ALL Cell Lines | Prexasertib (IC50) | Cleavage of PARP-1 & pro-Caspase-3 | Western Blot | [9][13] |
| Neuroblastoma Cell Lines | Prexasertib | Increased Caspase-3/7 activation | Caspase-Glo 3/7 Assay | [3] |
| SUIT-2 (Pancreatic Cancer) | Prexasertib + Gemcitabine + S-1 | Decreased Bcl-2 expression | Not Specified | [14] |
| A549 & A427 (NSCLC) | Prexasertib + Ciclopirox | Increased Cleaved Caspase-8 & -3, Cleaved PARP | Western Blot | [15][16] |
| A549 & A427 (NSCLC) | Prexasertib + Ciclopirox | Increased DR4, DR5, Fas, FADD expression | Western Blot | |
| A549 & A427 (NSCLC) | Prexasertib + Ciclopirox | Decreased Survivin expression | Western Blot |
Signaling Pathways and Visualizations
The induction of apoptosis by Prexasertib is a multi-faceted process initiated by the inhibition of CHK1/CHK2. This leads to a cascade of events including cell cycle deregulation, DNA damage accumulation, and the activation of apoptotic machinery.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib Lactate: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prexasertib (B560075) lactate (B86563), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and to a lesser extent, Checkpoint Kinase 2 (CHK2), has emerged as a significant agent in oncology research.[1][2] By targeting the central regulators of the DNA damage response (DDR) and cell cycle checkpoints, prexasertib disrupts the ability of cancer cells to arrest their cell cycle for DNA repair, leading to a lethal accumulation of DNA damage and subsequent cell death.[3] This in-depth technical guide provides a comprehensive overview of the core mechanism of prexasertib's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints
Prexasertib functions as an ATP-competitive inhibitor of CHK1.[1][3] CHK1 is a critical serine/threonine kinase that plays a pivotal role in maintaining genomic integrity, particularly in response to DNA damage or replication stress.[4][5] In many cancer types, particularly those with a dysfunctional p53-dependent G1/S checkpoint, cells become heavily reliant on the S and G2/M checkpoints, which are primarily regulated by the ATR-CHK1 signaling axis, for survival.[6][7]
Upon DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates CHK1.[4][8] Activated CHK1 then phosphorylates a range of downstream targets, including the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[9][10] Phosphorylation of CDC25 proteins by CHK1 leads to their inactivation and/or degradation, preventing them from dephosphorylating and activating Cyclin-Dependent Kinases (CDKs), such as CDK1 (also known as CDC2) and CDK2.[9][11] This inactivation of CDKs results in cell cycle arrest, providing time for DNA repair.[9]
Prexasertib's inhibition of CHK1 disrupts this critical signaling cascade. By preventing CHK1 activation, prexasertib allows CDC25 phosphatases to remain active, leading to the premature activation of CDKs.[3] This forces cells with damaged DNA to bypass the S and G2/M checkpoints and proceed into mitosis, a process that ultimately results in "mitotic catastrophe" and apoptotic cell death due to the extensive, unrepaired DNA damage.[3][12]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib lactate - Immunomart [immunomart.com]
- 3. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. pnas.org [pnas.org]
- 11. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preclinical Power of Prexasertib Lactate in Neuroblastoma: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the preclinical evaluation of Prexasertib lactate (B86563), a selective inhibitor of Checkpoint Kinase 1 (CHK1), in various neuroblastoma models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on Prexasertib's mechanism of action, in vitro efficacy, and in vivo anti-tumor activity, offering a comprehensive resource for advancing neuroblastoma therapeutics.
Executive Summary
Neuroblastoma, a pediatric cancer originating from the developing nervous system, remains a clinical challenge, particularly in high-risk and relapsed cases. Prexasertib lactate has emerged as a promising therapeutic agent, targeting the critical cell cycle checkpoint regulator, CHK1. Preclinical studies have demonstrated that Prexasertib induces DNA damage and apoptosis in neuroblastoma cells, leading to significant tumor regression in xenograft models.[1] This guide details the quantitative data from these studies, outlines the experimental protocols used, and visualizes the underlying biological processes and research workflows.
Data Presentation
In Vitro Efficacy of Prexasertib
Prexasertib has shown potent anti-proliferative activity across a panel of neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | IC50 (nM) | Noteworthy Characteristics |
| SK-N-AS | Not explicitly quantified in the provided search results | MYCN-non-amplified |
| SH-SY5Y | Not explicitly quantified in the provided search results | MYCN-non-amplified |
| BE(2)-C | Not explicitly quantified in the provided search results | MYCN-amplified |
| CHP-212 | Not explicitly quantified in the provided search results | MYCN-amplified |
| LAN-1 | Not explicitly quantified in the provided search results | MYCN-amplified |
Note: While specific IC50 values for Prexasertib in these exact neuroblastoma cell lines were not detailed in the provided search results, in vitro studies confirm its potent inhibitor of cell proliferation at low nanomolar concentrations in pediatric cancer cell lines.[2]
In Vivo Efficacy of Prexasertib
Prexasertib has demonstrated significant anti-tumor activity in neuroblastoma xenograft models, leading to tumor regression.
| Neuroblastoma Model | Dosing Regimen | Outcome |
| Cell line-derived xenografts | 10 mg/kg or 15 mg/kg, twice daily for 3 days, followed by a 4-day break | Rapid tumor regression[1][3] |
| Pediatric tumor xenograft models | Not specified | Objective responses observed[2] |
Experimental Protocols
Cell Proliferation Assay
This protocol is a standard method for assessing the effect of Prexasertib on the proliferation of neuroblastoma cell lines.
Objective: To determine the IC50 value of Prexasertib in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, BE(2)-C, CHP-212, LAN-1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of Prexasertib. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels in response to Prexasertib treatment.
Objective: To assess the effect of Prexasertib on CHK1 and downstream signaling proteins.
Materials:
-
Neuroblastoma cells
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat neuroblastoma cells with Prexasertib (e.g., 50 nmol/L) for 24 or 48 hours.[3]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes the establishment and treatment of neuroblastoma xenografts in mice to evaluate the in vivo efficacy of Prexasertib.
Objective: To assess the anti-tumor activity of Prexasertib in a neuroblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuroblastoma cells
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Prexasertib (e.g., 15 mg/kg, subcutaneously, twice daily for 3 days followed by a 4-day break) or vehicle control to the respective groups.[3]
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathway
Caption: this compound inhibits CHK1, disrupting the DNA damage response and leading to apoptosis.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of Prexasertib in neuroblastoma models.
References
- 1. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solubilizing Prexasertib Lactate in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib, a potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), is a promising therapeutic agent in oncology.[1][2] Its mechanism of action involves disrupting the DNA damage response, leading to replication catastrophe and apoptosis in cancer cells. For successful in vivo evaluation of Prexasertib, appropriate formulation and solubilization are critical to ensure bioavailability and achieve desired therapeutic concentrations. This document provides detailed protocols and data for the solubilization of Prexasertib lactate (B86563) for use in preclinical animal models.
Physicochemical Properties of Prexasertib
Understanding the physicochemical properties of Prexasertib is essential for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N₇O₆ | --INVALID-LINK-- |
| Molecular Weight | 473.5 g/mol | --INVALID-LINK-- |
| pKa (Strongest Acidic) | 10.02 | --INVALID-LINK--[3] |
| pKa (Strongest Basic) | 9.85 | --INVALID-LINK--[3] |
| logP | 0.73 | --INVALID-LINK--[3] |
| logS | -3.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 6 | --INVALID-LINK--[4] |
| Hydrogen Bond Acceptor Count | 12 | --INVALID-LINK--[4] |
Recommended In Vivo Formulation
A commonly used and effective vehicle for the in vivo administration of Prexasertib lactate is a 20% Captisol® solution adjusted to pH 4.[4] Captisol® is a modified cyclodextrin (B1172386) that enhances the solubility and stability of poorly soluble compounds.
Experimental Protocol: Solubilization of this compound using 20% Captisol®
This protocol details the step-by-step procedure for preparing a this compound solution for in vivo experiments.
Materials:
-
This compound monohydrate
-
Captisol®
-
Sterile water for injection
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Prepare 20% Captisol® Solution:
-
Weigh the required amount of Captisol®.
-
In a sterile container, dissolve the Captisol® in sterile water for injection to a final concentration of 20% (w/v).
-
Mix thoroughly until the Captisol® is completely dissolved.
-
-
pH Adjustment:
-
Measure the pH of the 20% Captisol® solution.
-
Adjust the pH to 4.0 using a dilute solution of HCl or NaOH as needed.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound.
-
Add the this compound powder to the 20% Captisol® (pH 4) solution.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a sterile, final container.
-
-
Storage:
-
Store the prepared this compound solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage. For long-term storage, consult stability data or prepare fresh solutions.
-
In Vivo Administration Data
The following table summarizes dosing information from various preclinical studies using Prexasertib.
| Animal Model | Tumor Type | Vehicle | Dose | Administration Route | Dosing Schedule | Reference |
| Female CD-1 nu-/nu- mice | Calu-6 xenografts | 20% Captisol, pH 4 | 1-10 mg/kg | Subcutaneous (SC) | Twice daily for 3 days, followed by 4 days of rest, for three cycles | --INVALID-LINK--[4] |
| Female CD-1 nu-/nu- mice | SW1990 orthotopic pancreatic cancer | Not specified | 15 mg/kg | Subcutaneous (SC) | Not specified | --INVALID-LINK--[5] |
| NSG mice | High-Grade Serous Ovarian Cancer PDX | Not specified | 8 mg/kg | Not specified | Twice daily for 3 days, followed by 4 days of rest | --INVALID-LINK--[6][7] |
| Japanese patients | Advanced solid tumors | Not specified | 80 or 105 mg/m² | Intravenous (IV) | Once every 14 days | --INVALID-LINK--[8] |
Prexasertib Signaling Pathway
Prexasertib targets the CHK1 and CHK2 kinases, which are key regulators of the DNA damage response (DDR). In response to DNA damage, sensor proteins like ATM and ATR activate CHK2 and CHK1, respectively. These activated kinases then phosphorylate downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest and allow time for DNA repair. By inhibiting CHK1 and CHK2, Prexasertib prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.
Caption: Prexasertib inhibits CHK1/2, disrupting DNA damage-induced cell cycle arrest.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose‐finding study of the checkpoint kinase 1 inhibitor, prexasertib, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting CHK1 Inhibition by Prexasertib Lactate using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prexasertib (B560075) lactate (B86563) (LY2606368) is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) and to a lesser extent, CHK2.[1][2][3][4] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[4][5] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair.[5] By inhibiting CHK1, Prexasertib abrogates this checkpoint, causing cancer cells, particularly those with high replication stress, to enter mitosis with damaged DNA, leading to replication catastrophe and apoptosis.[1][5][6]
A key pharmacodynamic marker for Prexasertib's activity is the modulation of CHK1 phosphorylation. Prexasertib blocks the autophosphorylation of CHK1 at Serine 296 (S296), a site essential for its full activation.[5][7] Paradoxically, inhibition of CHK1 can lead to an accumulation of phosphorylation at other sites, such as Serine 317 (S317) and Serine 345 (S345), which are phosphorylated by the upstream kinase ATR in response to DNA damage.[5][7][8] Therefore, Western blotting to detect changes in CHK1 phosphorylation is a crucial method to confirm the on-target effect of Prexasertib and to investigate its downstream consequences.
Data Presentation
The following table summarizes the inhibitory concentrations of Prexasertib in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Duration of Treatment | Reference |
| BV-173 | B-cell progenitor acute lymphoblastic leukemia | 6.33 | 24 hours | [9] |
| REH | B-cell progenitor acute lymphoblastic leukemia | 96.7 | 24 hours | [9] |
| ES2 | Ovarian Cancer | - | 18 hours (40nM used) | [10] |
| KURAMOCHI | Ovarian Cancer | - | 18 hours (40nM used) | [10] |
| TOV112D | Ovarian Cancer | - | 18 hours (40nM used) | [10] |
| JHOS2 | Ovarian Cancer | - | 18 hours (40nM used) | [10] |
Signaling Pathway and Experimental Workflow
CHK1 Signaling Pathway and Inhibition by Prexasertib
Caption: CHK1 signaling pathway and its inhibition by Prexasertib lactate.
Western Blot Experimental Workflow
Caption: General workflow for the Western blot protocol.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., OVCAR5, HT-29, SUIT-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 40 nM, 100 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 18, or 24 hours).[7][10]
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer formulation is: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM sodium vanadate, and 1 µg/ml leupeptin, with freshly added protease inhibitor cocktail and PMSF.[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add the lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][11]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Key antibodies include:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control. For phospho-proteins, it is often informative to also normalize to the total protein levels.
Expected Results
-
Inhibition of CHK1 Autophosphorylation: A dose-dependent decrease in the signal for phospho-CHK1 (Ser296) is expected with increasing concentrations of Prexasertib, confirming the direct inhibition of CHK1 kinase activity.[7]
-
Induction of DNA Damage Response: An increase in the phosphorylation of ATR targets, such as CHK1 at Ser345, may be observed as a compensatory response to the accumulation of DNA damage.[2][5][10]
-
Increased DNA Damage Markers: A significant increase in the levels of γ-H2AX will indicate the induction of DNA double-strand breaks, a downstream consequence of CHK1 inhibition and replication catastrophe.[6][9]
-
Total CHK1 Levels: Total CHK1 protein levels should be monitored to ensure that the observed changes in phosphorylation are not due to a decrease in the total amount of the protein.[12]
References
- 1. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Content Imaging Analysis of Prexasertib Lactate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib lactate (B86563) (LY2606368) is a selective and potent ATP-competitive inhibitor of the checkpoint kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] Inhibition of CHK1 by Prexasertib abrogates DNA damage repair mechanisms, leading to an accumulation of damaged DNA, genomic instability, and ultimately, apoptosis in cancer cells.[1] This mechanism makes Prexasertib a promising anti-neoplastic agent, particularly in combination with DNA-damaging chemotherapies.[3][4] High-content imaging (HCI) offers a powerful platform for quantifying the multiparametric cellular responses to Prexasertib treatment, enabling detailed analysis of its effects on cell cycle progression, DNA damage, and apoptosis at a single-cell level.[5][6][7][8][9]
These application notes provide a framework for utilizing high-content imaging to analyze the cellular phenotypes induced by Prexasertib lactate. The included protocols and data summaries are designed to guide researchers in designing and executing robust experiments to characterize the mechanism of action of this CHK1 inhibitor.
Data Presentation
The following tables summarize quantitative data from studies on Prexasertib-treated cells, providing a reference for expected outcomes.
Table 1: Effects of Prexasertib on Cell Cycle Distribution and DNA Damage
| Cell Line | Prexasertib Concentration | Treatment Duration | Key Observations | Reference |
| HeLa | 33 nM | 12 hours | Chromosome fragmentation. | [1] |
| HT-29 | 8-250 nM | 15 minutes (pre-treatment) | Induction of S-phase DNA damage. | [1] |
| HT-29 | 100 nM | 0.5 to 9 hours | Induction of replication stress, reduction of RPA2 available for DNA binding. | [1] |
| p53-deficient HeLa | 9 nM (EC50) | Not Specified | Potent inhibition of the G2-M checkpoint activated by doxorubicin. | [1] |
| Pediatric Sarcoma Cell Lines | Not Specified | Not Specified | Activation of the DNA damage response. | [10] |
| Various | 4 nM | 24 hours | Significant shift in cell cycle populations from G1 and G2-M to S-phase; increased H2AX phosphorylation. | [1] |
Table 2: Induction of Apoptosis and Cytotoxicity by Prexasertib
| Cell Line | Prexasertib Concentration | Treatment Duration | Key Observations | Reference |
| BV-173 | 6.33 nM (IC50) | 24 and 48 hours | Dose and time-dependent reduction in cell viability. | [11] |
| REH | 96.7 nM (IC50) | 24 and 48 hours | Dose and time-dependent reduction in cell viability. | [11] |
| B-/T-ALL Cell Lines | 2 - 200 nM | 24 and 48 hours | Increased number of apoptotic/necrotic cells (Annexin V/Propidium Iodide staining). | [11] |
| B-/T-ALL Cell Lines | IC50 values | 24 hours | Increased γH2A.X protein expression and cleavage of Parp-1 and pro-Caspase3. | [11] |
| Osteosarcoma Cell Lines (OSRH-2011/5, OSKG) | Low nanomolar concentrations | Not Specified | Strongly induced apoptosis rates and double-stranded DNA breakage. | [3] |
Experimental Protocols
Protocol 1: High-Content Analysis of Cell Cycle Progression
This protocol details the methodology for analyzing the effects of this compound on cell cycle distribution using high-content imaging.
Materials:
-
Cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound
-
96-well imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Hoechst 33342 stain
-
Primary antibody against Phospho-Histone H3 (Ser10)
-
Alexa Fluor conjugated secondary antibody
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response range of this compound (e.g., 1 nM to 1 µM) for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Wash the cells with PBS.
-
Incubate with a primary antibody against Phospho-Histone H3 (Ser10) diluted in a blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor conjugated secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature, protected from light.
-
-
Image Acquisition: Wash the cells three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system. Capture images in at least two channels (DAPI for Hoechst 33342 and a channel appropriate for the secondary antibody fluorophore).
-
Image Analysis:
-
Use the imaging software to segment and identify individual nuclei based on the Hoechst 33342 signal.
-
Quantify the mean fluorescence intensity of the Phospho-Histone H3 (Ser10) signal within each nucleus.
-
Quantify the integrated DNA intensity from the Hoechst 33342 signal to determine the DNA content of each cell (2N, S-phase, 4N).
-
Gate cell populations based on DNA content and Phospho-Histone H3 intensity to determine the percentage of cells in G1, S, G2, and M phases of the cell cycle.
-
Protocol 2: High-Content Analysis of DNA Damage (γH2AX Foci Formation)
This protocol outlines the procedure for quantifying DNA double-strand breaks through the detection of γH2AX foci.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Hoechst 33342 stain
-
Primary antibody against Phospho-Histone H2A.X (Ser139)
-
Alexa Fluor conjugated secondary antibody
-
High-content imaging system
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment duration (e.g., 4-8 hours) may be sufficient to observe DNA damage.
-
Cell Fixation and Permeabilization: Follow steps 3 and 4 from Protocol 1.
-
Immunostaining:
-
Wash the cells with PBS.
-
Incubate with a primary antibody against Phospho-Histone H2A.X (Ser139) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
-
Image Acquisition: Follow step 6 from Protocol 1.
-
Image Analysis:
-
Segment nuclei using the Hoechst 33342 signal.
-
Within each nucleus, identify and quantify the number, intensity, and area of γH2AX foci.
-
Calculate the percentage of γH2AX-positive cells and the average number of foci per cell for each treatment condition.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: High-content imaging experimental workflow.
References
- 1. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. criver.com [criver.com]
- 7. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. High-Content Screening and Imaging [blog.biodock.ai]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prexasertib Lactate in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Prexasertib (B560075) lactate (B86563), a selective inhibitor of checkpoint kinase 1 (CHK1), and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology.[1][2] This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA damage response (DDR) pathways leads to cancer cell death, particularly in tumors with deficiencies in homologous recombination (HR) repair.[1][3][4] Prexasertib, by inhibiting CHK1, disrupts cell cycle checkpoints and can induce a state of HR deficiency.[2][5] This sensitizes cancer cells to PARP inhibitors, which block the repair of single-strand DNA breaks, leading to the accumulation of cytotoxic double-strand breaks.[6][7] This document provides a detailed overview of the experimental design for studying this drug combination, including protocols for key assays and a summary of relevant quantitative data.
Mechanism of Action: A Synergistic Approach
The synergistic effect of combining prexasertib with PARP inhibitors stems from their complementary roles in the DNA damage response.
-
PARP Inhibitors: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[6][7] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs).[7] In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[8]
-
Prexasertib (CHK1 Inhibitor): CHK1 is a critical kinase that regulates cell cycle checkpoints (G2/M), replication fork stability, and HR repair.[2] Inhibition of CHK1 by prexasertib can lead to replication catastrophe, accumulation of DNA damage, and a reduction in HR capacity by preventing the formation of RAD51 foci, a key step in HR.[2][5][9][10]
By inducing an "HR-deficient" phenotype, prexasertib sensitizes cancer cells, even those without baseline HR defects, to the cytotoxic effects of PARP inhibitors.[2][3][9] This combination has shown promise in preclinical models of ovarian and breast cancer, including those that have developed resistance to PARP inhibitors alone.[10][11][12]
Caption: Signaling pathway of Prexasertib and PARP inhibitor synergy.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the combination of prexasertib and PARP inhibitors.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Prexasertib IC50 (nM) | Olaparib IC50 (µM) | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6 - 49 | >50 | [13] |
| OV90 | High-Grade Serous Ovarian Cancer | 6 - 49 | N/A | [13] |
| PEO1 | High-Grade Serous Ovarian Cancer | 6 - 49 | <50 | [13] |
| PEO4 | High-Grade Serous Ovarian Cancer | 6 - 49 | >200 | [9] |
Table 2: Synergism Analysis (Combination Index)
The Chou-Talalay method is commonly used to determine the nature of drug interactions, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][15][16]
| Cell Line | Cancer Type | Prexasertib (nM) / Olaparib (µM) Combination | Combination Index (CI) | Interpretation | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 5 / 5 | < 1 | Synergistic | [2][9] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 20 / 20 | < 0.3 | Strongly Synergistic | [2][9] |
| OV90 | High-Grade Serous Ovarian Cancer | 5 / 5 | < 1 | Synergistic | [2][9] |
| PEO1 | High-Grade Serous Ovarian Cancer | 5 / 5 | < 1 | Synergistic | [2][9] |
| PEO1 | High-Grade Serous Ovarian Cancer | 20 / 20 | < 0.3 | Strongly Synergistic | [2][9] |
| Multiple TNBC | Triple-Negative Breast Cancer | Various | < 1 | Synergistic | [5] |
Table 3: Pharmacodynamic Markers
| Marker | Biological Process | Effect of Combination Treatment | Reference |
| γ-H2AX | DNA Double-Strand Breaks | Increased expression/foci | [2][5] |
| RAD51 | Homologous Recombination | Reduced nuclear foci formation | [2][9] |
| pKAP1 | DNA Damage Response | Increased expression | |
| pRPA | Replication Stress | Increased expression | |
| Apoptosis | Programmed Cell Death | Increased rates | [2][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: General experimental workflow for studying drug combinations.
Protocol 1: Cell Viability Assay (XTT)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
96-well microplates
-
Complete culture medium
-
Prexasertib lactate and PARP inhibitor (e.g., Olaparib) stock solutions
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of prexasertib, the PARP inhibitor, and their combination in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.01% DMSO).[13]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7][17]
-
Assay: Add 50 µL of the XTT working solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650-690 nm can be used to subtract background absorbance.[17]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells per sample. For adherent cells, gently trypsinize and collect both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18][19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[18] Gently vortex.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: DNA Damage Assay (γ-H2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in imaging plates
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[1]
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (phospho S139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with prexasertib, PARP inhibitor, or the combination for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[20]
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in blocking buffer (e.g., 1:200 to 1:500 dilution).[1][20] Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[1]
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[1]
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[8][21] Fix for at least 30 minutes on ice or store at -20°C for longer periods.[8]
-
Washing: Centrifuge the fixed cells (a higher speed may be necessary, e.g., 500 x g) and wash twice with PBS.[8][21]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[22]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[21][22]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (DNA content).
-
Gate out doublets and aggregates using a plot of pulse width versus pulse area.
-
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of the drug combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound and PARP inhibitor (e.g., Olaparib) formulations for in vivo administration
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferized cells)
Procedure:
-
Xenograft Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Prexasertib alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer drugs according to a predetermined schedule. For example:
-
Monitoring: Monitor tumor volume using calipers (Volume = (length x width²)/2) and/or bioluminescence imaging twice weekly.[24] Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration (e.g., 3 weeks).[24]
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested for analysis of biomarkers (e.g., γ-H2AX, RAD51) by immunohistochemistry or Western blotting.[12][23]
Conclusion
The combination of this compound and PARP inhibitors is a compelling strategy that leverages the principles of synthetic lethality to target cancer cells. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further evaluate this promising therapeutic approach. Careful attention to experimental detail and appropriate data analysis are crucial for accurately assessing the synergistic potential and underlying mechanisms of this drug combination.
References
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. punnettsquare.org [punnettsquare.org]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ch.promega.com [ch.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. researchgate.net [researchgate.net]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis after Prexasertib Lactate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with Prexasertib lactate (B86563) using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The information is based on established methodologies and findings from relevant research.
Introduction
Prexasertib lactate (LY2606368 lactate) is a selective and potent inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2).[1] CHK1 is a critical component of the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[2][3] By inhibiting CHK1, Prexasertib prevents this arrest, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, the induction of apoptosis in cancer cells.[1] This makes it a promising therapeutic agent, particularly in cancers with high levels of replication stress.
The analysis of apoptosis is a crucial step in evaluating the efficacy of chemotherapeutic agents like Prexasertib. A widely used and reliable method for quantifying apoptosis is flow cytometry using a dual-staining protocol with Annexin V and Propidium Iodide (PI).
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells.
This dual-staining approach allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Data Presentation
The following table summarizes the dose- and time-dependent effects of Prexasertib on the induction of apoptosis in various B-cell and T-cell acute lymphoblastic leukemia (ALL) cell lines. The data is adapted from a study by Martinelli et al. (2017) where apoptosis was quantified by Annexin V/PI staining followed by flow cytometry.[2][4]
| Cell Line | Treatment Time (hours) | Prexasertib Concentration (nM) | Percentage of Apoptotic Cells (Annexin V positive) (%) |
| BV-173 | 24 | 2 | Data not specified |
| 7.5 | Data not specified | ||
| 15 | Data not specified | ||
| 48 | 2 | Data not specified | |
| 7.5 | Data not specified | ||
| 15 | Data not specified | ||
| NALM-6 | 24 | 7.5 | Data not specified |
| 15 | Data not specified | ||
| 30 | Data not specified | ||
| 48 | 7.5 | Data not specified | |
| 15 | Data not specified | ||
| 30 | Data not specified | ||
| REH | 24 | 50 | Data not specified |
| 100 | Data not specified | ||
| 200 | Data not specified | ||
| 48 | 50 | Data not specified | |
| 100 | Data not specified | ||
| 200 | Data not specified |
Note: While the source study graphically represents a dose- and time-dependent increase in apoptosis, specific numerical percentages for each concentration and time point are not provided in a tabular format. The provided table structure is based on the experimental design described in the study.
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound (appropriate stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometry tubes
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
-
Micropipettes
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
1. Cell Seeding and Treatment
a. Seed cells (e.g., 0.5 x 10^6 cells/mL) in appropriate culture vessels (e.g., 12-well plates). The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment.
b. Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
c. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., as indicated in the data table). Also, prepare a vehicle control (DMSO) at a concentration corresponding to the highest concentration of this compound used.
d. Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
e. Incubate the cells for the desired time points (e.g., 24 and 48 hours).
2. Cell Harvesting and Staining
a. After the treatment period, carefully collect the cells. For adherent cells, first collect the floating cells (which may include apoptotic cells), then trypsinize the adherent cells and combine them with the floating cells. For suspension cells, collect the entire cell suspension.
b. Transfer the cells to microcentrifuge tubes and centrifuge at 300 x g for 5 minutes at 4°C.
c. Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
d. Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. Gently vortex the tubes.
f. Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis
a. After incubation, add 400 µL of 1X Binding Buffer to each tube.
b. Analyze the cells immediately by flow cytometry.
c. Use appropriate controls to set up the flow cytometer, including:
- Unstained cells
- Cells stained only with Annexin V-FITC
- Cells stained only with PI
d. Acquire data for at least 10,000 events per sample.
e. Analyze the data to differentiate between:
- Live cells: Annexin V-negative, PI-negative (Lower Left Quadrant)
- Early apoptotic cells: Annexin V-positive, PI-negative (Lower Right Quadrant)
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (Upper Right Quadrant)
- Necrotic cells: Annexin V-negative, PI-positive (Upper Left Quadrant)
Conclusion
This document provides a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. The provided protocols and background information will aid researchers in accurately quantifying the apoptotic effects of this CHK1 inhibitor, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK1/2 Inhibitor Prexasertib Suppresses NOTCH Signaling and Enhances Cytotoxicity of Cisplatin and Radiation in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Prexasertib Lactate-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for establishing and characterizing Prexasertib (B560075) lactate-resistant cancer cell line models. The protocols outlined below are essential tools for investigating the molecular mechanisms of acquired resistance to CHK1 inhibitors, identifying novel therapeutic targets to overcome resistance, and evaluating the efficacy of combination therapies.
Introduction
Prexasertib lactate (B86563) is a selective, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] Inhibition of CHK1 disrupts cell cycle checkpoints, leading to replication catastrophe and apoptosis in cancer cells, making it a promising therapeutic agent.[3] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge that can limit the long-term efficacy of Prexasertib.[4][5][6]
Establishing in vitro models of Prexasertib resistance is a crucial step in understanding the underlying biological mechanisms that drive this resistance.[4][7] These models are invaluable for identifying biomarkers that may predict patient response and for the preclinical evaluation of novel therapeutic strategies to overcome or circumvent resistance.[8] This document provides detailed protocols for the generation of Prexasertib-resistant cell lines, methods for their characterization, and an overview of known signaling pathways involved in resistance.
Data Presentation
Table 1: IC50 Values of Prexasertib in Parental and Resistant Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Prexasertib in various parental and their derived resistant cell lines, demonstrating the shift in drug sensitivity.
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| OVCAR5 | High-Grade Serous Ovarian Cancer | 7.5 | >1000 | >133 | [4] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Not specified | >1000 | Not specified | [4] |
| GLC4 | Small Cell Lung Cancer | ~10 | >500 | >50 | [9] |
| H792 | Small Cell Lung Cancer | ~20 | >500 | >25 | [9] |
| MDA-MB-468 | Triple Negative Breast Cancer | 105 | Not Applicable (Innate) | Not Applicable | [3] |
| MX-1 | Triple Negative Breast Cancer | 5.7 | Not Applicable (Innate) | Not Applicable | [3] |
| MDA-MB-231 | Triple Negative Breast Cancer | 17 | 61 (with EGF stimulation) | 3.6 | [3] |
Table 2: Key Protein Alterations in Prexasertib-Resistant Cell Lines
This table highlights the key changes in protein expression and activity observed in Prexasertib-resistant cell lines compared to their parental counterparts.
| Protein | Alteration in Resistant Cells | Cancer Type | Functional Consequence | Reference |
| Cyclin B1 | Decreased expression | High-Grade Serous Ovarian Cancer | Prolonged G2 delay, prevention of mitotic catastrophe | [4][6] |
| CDK1 | Lower activity | High-Grade Serous Ovarian Cancer | Prolonged G2 delay, prevention of mitotic catastrophe | [4][6] |
| WEE1 | Upregulated expression | Small Cell Lung Cancer | G2/M checkpoint enforcement, suppression of CDK1 activity | [10] |
| p-p38MAPK | Increased expression | Small Cell Lung Cancer | Activation of alternative survival pathways | [10] |
| p-MK2 | Increased expression | Small Cell Lung Cancer | Activation of alternative survival pathways | [10] |
| EGFR | Overexpression and activation | Triple Negative Breast Cancer | Promotion of pro-survival signaling (innate resistance) | [3][7] |
| p-BAD (S112) | Increased phosphorylation | Triple Negative Breast Cancer | Inactivation of pro-apoptotic functions | [3][7] |
Experimental Protocols
Protocol 1: Generation of a Prexasertib Lactate-Resistant Cell Line
This protocol describes the method for generating a Prexasertib-resistant cell line using a continuous, dose-escalation strategy.[11][12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0-1000 nM) for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium containing this compound at a starting concentration equal to the IC10 or IC20 of the parental line.
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation. Initially, significant cell death is expected.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-4 weeks), increase the concentration of this compound by 1.5- to 2-fold.
-
Continue this stepwise increase in drug concentration. The rate of increase will depend on the cell line's ability to adapt.
-
At each stage of increased drug concentration, cryopreserve vials of cells as backups.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., at least 10-fold higher than the parental IC50).
-
The entire process can take several months.
-
-
Maintenance of the Resistant Phenotype:
-
Once established, the resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (e.g., the highest concentration they were selected in) to maintain the resistant phenotype.
-
Protocol 2: Confirmation of the Resistant Phenotype
This protocol validates the resistant phenotype by comparing the IC50 of the newly generated resistant cell line to the original parental line.
Materials:
-
Parental and putative Prexasertib-resistant cell lines
-
96-well plates
-
This compound
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed both the parental and the resistant cell lines in separate 96-well plates at the same density.
-
After 24 hours, treat both cell lines with the same serial dilutions of this compound.
-
Incubate for 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 values for both the parental and resistant cell lines. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Protocol 3: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is used to investigate changes in cell cycle progression, a common mechanism of resistance to cell cycle checkpoint inhibitors.
Materials:
-
Parental and Prexasertib-resistant cell lines
-
6-well plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed both parental and resistant cells in 6-well plates.
-
The next day, treat the cells with this compound (e.g., at the IC50 of the parental line) or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Compare the percentage of cells in G1, S, and G2/M phases between the parental and resistant lines, with and without drug treatment.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate changes in the expression and phosphorylation status of key proteins in the signaling pathways associated with Prexasertib resistance.
Materials:
-
Parental and Prexasertib-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-WEE1, anti-phospho-p38, anti-EGFR, anti-phospho-BAD, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the parental and resistant cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathways and Experimental Workflows
Acquired Resistance to Prexasertib via G2/M Checkpoint Alteration
Innate Resistance to Prexasertib via EGFR Signaling
Experimental Workflow for Establishing and Characterizing Resistant Cell Lines
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Pharmacokinetic Analysis of Prexasertib Lactate in Pediatric Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) lactate (B86563) (LY2606368) is a selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), key proteins in the DNA damage response (DDR) pathway.[1] By inhibiting CHK1/2, Prexasertib prevents cancer cells from repairing DNA damage, which can lead to an accumulation of damaged DNA, genomic instability, and ultimately, apoptosis (programmed cell death).[2] This mechanism is particularly relevant in tumors with existing defects in cell cycle checkpoints, such as those with TP53 mutations.[3] Preclinical studies in various pediatric cancer models have shown significant anti-tumor effects, both as a monotherapy and in combination with chemotherapy.[4] This has led to the clinical investigation of Prexasertib in pediatric patients with recurrent or refractory solid tumors.[4]
These application notes provide a summary of the pharmacokinetic (PK) profile of Prexasertib in the pediatric population based on available clinical trial data. Detailed protocols for the clinical evaluation and a visualization of the drug's mechanism of action are also presented to guide further research and development.
Data Presentation: Pharmacokinetics of Prexasertib in Pediatric Patients
The primary source of pharmacokinetic data for Prexasertib in children is the Phase 1 clinical trial ADVL1515, conducted by the Children's Oncology Group Pediatric Early Phase Clinical Trials Network.[1] While detailed quantitative pharmacokinetic parameters from this study are not publicly available in the provided abstracts, the study design and key qualitative findings are summarized below.
Table 1: Summary of Pediatric Pharmacokinetic Study Design and Findings for Prexasertib
| Parameter | Description |
| Study Identification | ADVL1515 (NCT02808650) |
| Patient Population | Patients aged 2 to 20 years with recurrent or refractory solid tumors, including Central Nervous System (CNS) tumors. |
| Dose Levels Evaluated | 80, 100, 125, and 150 mg/m²[1] |
| Drug Administration | Intravenous (IV) infusion on Days 1 and 15 of a 28-day cycle.[1] |
| PK Sampling Timepoints | Pharmacokinetic analysis was performed during Cycle 1.[1] |
| Key Pharmacokinetic Finding | The pharmacokinetics of Prexasertib appeared to be dose-proportional across the 80-150 mg/m² dose range.[1] |
| Recommended Phase 2 Dose (RP2D) | 150 mg/m² administered IV on Days 1 and 15 of a 28-day cycle.[1] |
Signaling Pathway
Prexasertib's primary mechanism of action is the inhibition of the ATR-CHK1 signaling pathway, a critical component of the DNA damage response.
Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by Prexasertib.
Experimental Protocols
The following protocol is based on the methodology of the ADVL1515 Phase 1 clinical trial.[1]
Protocol: Phase 1 Pharmacokinetic Analysis of Prexasertib in Pediatric Patients
1. Patient Eligibility:
- Enroll patients aged 1 to 21 years with a histologically confirmed diagnosis of a recurrent or refractory solid tumor, including CNS tumors.
- Ensure patients have adequate organ function (hematologic, renal, and hepatic).
- Obtain informed consent from patients/legal guardians.
2. Study Design and Dosing:
- Employ a dose-escalation design (e.g., "rolling-six") to determine the maximum tolerated dose (MTD) and RP2D.
- Administer Prexasertib lactate as an intravenous (IV) infusion over 60 minutes.
- The dosing schedule is on Days 1 and 15 of a 28-day cycle.
- Evaluate dose levels starting at 80 mg/m² and escalating to 100 mg/m², 125 mg/m², and 150 mg/m² in subsequent cohorts, pending safety evaluations.[1]
3. Pharmacokinetic Sample Collection:
- Perform intensive PK sampling during the first cycle of therapy.
- Collect peripheral blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA).
- A typical sampling schedule for a 60-minute IV infusion would be:
- Pre-dose (0 hour)
- End of infusion (1 hour)
- Post-infusion at multiple time points (e.g., 1.5, 2, 4, 6, 8, and 24 hours post-start of infusion).
- Process blood samples by centrifugation to separate plasma within 30 minutes of collection.
- Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
- Quantify Prexasertib concentrations in plasma using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- The method should meet regulatory standards for accuracy, precision, linearity, and stability.
5. Pharmacokinetic Data Analysis:
- Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
- Key parameters to determine include:
- Cmax (Maximum plasma concentration)
- Tmax (Time to Cmax)
- AUC₀₋ₜ (Area under the concentration-time curve from time 0 to the last measurable concentration)
- AUC₀₋ᵢₙf (Area under the concentration-time curve extrapolated to infinity)
- CL (Total body clearance)
- Vd (Volume of distribution)
- t₁/₂ (Terminal half-life)
- Evaluate the dose proportionality of Cmax and AUC across the different dose cohorts.
6. Safety and Tolerability Monitoring:
- Monitor patients for any adverse events (AEs) and dose-limiting toxicities (DLTs) throughout the treatment period.
- Common drug-related Grade 3/4 toxicities observed in pediatric patients include neutropenia, leukopenia, thrombocytopenia, lymphopenia, and anemia.
Experimental Workflow Diagram
Caption: Workflow for the pharmacokinetic analysis of Prexasertib in pediatric clinical trials.
References
- 1. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols: Prexasertib Lactate for Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prexasertib (B560075) is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. By inhibiting CHK1 and CHK2, prexasertib abrogates cell cycle checkpoints, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptosis in cancer cells.[2] This mechanism of action makes prexasertib a promising therapeutic agent, both as a monotherapy and in combination with other anticancer treatments.
These application notes provide a summary of the available information on the formulation of prexasertib lactate (B86563) for intravenous (IV) administration in clinical trials, along with protocols for its preparation and use based on publicly available data.
Data Presentation
Table 1: Prexasertib Salt Forms and Key Properties
| Salt Form | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Lactate Monohydrate | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile; (2S)-2-hydroxypropanoic acid; hydrate | 2100300-72-7 | C21H27N7O6 | 473.5 |
| Mesylate Monohydrate | 5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile methanesulfonate (B1217627) hydrate | 1234015-57-6 | C19H25N7O6S | 479.51 |
| Dihydrochloride | 5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile dihydrochloride | 1234015-54-3 | C18H21Cl2N7O2 | 438.31 |
Table 2: Summary of Dosing Regimens for Intravenous Prexasertib in Clinical Trials
| Population | Recommended Phase 2 Dose (RP2D) / MTD | Dosing Schedule | Reference |
| Adult | 105 mg/m² | 60-minute IV infusion every 14 days | [3][4] |
| Pediatric | 150 mg/m² | 60-minute IV infusion on Days 1 and 15 of a 28-day cycle | [3][5] |
Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in Prexasertib Clinical Trials
| Adverse Event | Frequency | Reference |
| Neutropenia / Decreased Neutrophil Count | High | [5][6] |
| Leukopenia / Decreased White Blood Cell Count | High | [5][6] |
| Thrombocytopenia / Decreased Platelet Count | Moderate | [5][6] |
| Anemia | Moderate | [5][6] |
| Febrile Neutropenia | Low to Moderate | [6] |
| Fatigue | Low | [6] |
| Nausea | Low | [6] |
| Diarrhea | Low | [6] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Lyophilized Prexasertib for Intravenous Infusion (Based on Mesylate Formulation)
Disclaimer: The exact composition and reconstitution protocol for the prexasertib lactate intravenous formulation used in clinical trials are not publicly available. The following protocol is based on the information available for the prexasertib mesylate monohydrate formulation and should be considered as a guideline. Researchers should adapt and validate this protocol based on the specific product information provided by the manufacturer.
Materials:
-
Single-use vial of lyophilized prexasertib
-
Sterile Water for Injection (WFI)
-
Sterile syringe and needles
-
Appropriate infusion bag (e.g., 0.9% Sodium Chloride or 5% Dextrose)
-
Personal Protective Equipment (PPE)
Procedure:
-
Vial Inspection: Visually inspect the vial of lyophilized prexasertib for any cracks or defects. The lyophilized powder should be a light yellow color.[3]
-
Reconstitution:
-
Aseptically add the required volume of Sterile Water for Injection to the vial to achieve a final concentration of 2 mg/mL of prexasertib.[3]
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear.
-
-
Calculation of Required Volume:
-
Calculate the total dose of prexasertib required based on the patient's body surface area (m²) and the prescribed dose (e.g., 105 mg/m² or 150 mg/m²).
-
Determine the volume of the reconstituted solution needed for the calculated dose.
-
-
Dilution for Infusion:
-
Aseptically withdraw the calculated volume of the reconstituted prexasertib solution from the vial.
-
Add the withdrawn solution to an infusion bag containing a suitable diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose). The final volume of the infusion solution should be appropriate for a 60-minute infusion.
-
Gently mix the contents of the infusion bag.
-
-
Administration:
-
Administer the final infusion solution intravenously over 60 minutes.[3]
-
Stability: Information on the stability of the reconstituted and diluted solution is not publicly available. It is recommended to use the solution immediately after preparation.
Mandatory Visualizations
Diagram 1: Prexasertib Mechanism of Action - CHK1/CHK2 Signaling Pathway
References
- 1. Prexasertib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Hematological Toxicity of Prexasertib Lactate In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hematological toxicities associated with Prexasertib lactate (B86563) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with Prexasertib lactate in in vivo models?
A1: The most frequently reported hematological toxicities associated with this compound administration in preclinical and clinical studies are neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells or hemoglobin).[1][2] Grade 3/4 neutropenia is the most common dose-limiting toxicity.[2]
Q2: What is the typical onset and duration of Prexasertib-induced cytopenias?
A2: Based on clinical data, the nadir (lowest point) for neutrophil and platelet counts generally occurs approximately one week after Prexasertib administration.[3] These cytopenias are typically transient, with recovery observed before the next scheduled dose in many cases. However, the exact timing can vary depending on the dose, schedule, and animal model used.
Q3: Is the hematological toxicity of Prexasertib dose-dependent?
A3: Yes, the hematological toxicities of Prexasertib are generally dose-dependent. Higher doses are associated with a greater incidence and severity of neutropenia, thrombocytopenia, and anemia.
Q4: What is the mechanism behind Prexasertib-induced hematological toxicity?
A4: Prexasertib is a CHK1/2 inhibitor that disrupts the DNA damage response and cell cycle checkpoints.[4] Hematopoietic stem and progenitor cells are highly proliferative and sensitive to agents that interfere with DNA replication and cell division. By inhibiting CHK1/2, Prexasertib can lead to the accumulation of DNA damage and apoptosis in these rapidly dividing cells in the bone marrow, resulting in decreased production of mature blood cells.
Troubleshooting Guides
Managing Prexasertib-Induced Neutropenia
Issue: Significant decrease in absolute neutrophil count (ANC) following Prexasertib administration.
Potential Complication: Increased susceptibility to infections.
Troubleshooting Steps:
-
Monitoring: Perform complete blood counts (CBCs) with differentials at baseline and regularly following Prexasertib administration to monitor neutrophil levels. A typical monitoring schedule would be at baseline, nadir (around day 7), and recovery.
-
Prophylactic Support: For studies involving high doses of Prexasertib or multi-cycle treatments, consider prophylactic administration of Granulocyte Colony-Stimulating Factor (G-CSF).
-
Therapeutic Intervention: If severe neutropenia (e.g., ANC < 500/µL) is observed, initiate G-CSF treatment to accelerate neutrophil recovery.
Experimental Protocol: G-CSF Administration in Mice
This protocol is a general guideline and should be optimized for your specific experimental model and Prexasertib dose.
| Parameter | Recommendation |
| Agent | Recombinant Murine G-CSF (Filgrastim) |
| Dose | 5 - 10 µg/kg/day |
| Route | Subcutaneous (SC) injection |
| Schedule | Administer daily for 3-5 days, starting 24 hours after Prexasertib administration. |
| Monitoring | Monitor ANC every 2-3 days to assess recovery. |
Source: Adapted from general protocols for chemotherapy-induced neutropenia in mice.
Managing Prexasertib-Induced Thrombocytopenia
Issue: A sharp decline in platelet count after Prexasertib treatment.
Potential Complication: Increased risk of bleeding.
Troubleshooting Steps:
-
Monitoring: Regularly monitor platelet counts via CBCs at baseline and post-treatment.
-
Dose Modification: If severe thrombocytopenia occurs, consider reducing the dose of Prexasertib in subsequent cycles.
-
Supportive Care: For severe, symptomatic thrombocytopenia, consider the use of thrombopoietin receptor agonists (TPO-RAs) or platelet transfusions.
Experimental Protocol: TPO-RA Administration in Mice
This is a suggested starting point for using TPO-RAs to manage Prexasertib-induced thrombocytopenia.
| Parameter | Recommendation |
| Agent | Romiplostim |
| Dose | 10 - 100 µg/kg |
| Route | Subcutaneous (SC) injection |
| Schedule | Administer as a single dose 24 hours after Prexasertib. In multi-cycle studies, weekly administration may be necessary.[5] |
| Monitoring | Monitor platelet counts every 2-3 days to evaluate response. |
Source: Adapted from studies on managing chemotherapy-induced thrombocytopenia in mice.[3]
Experimental Protocol: Platelet Transfusion in Mice
Platelet transfusions are technically challenging in mice and are typically reserved for acute, severe bleeding episodes.
| Parameter | Recommendation |
| Product | Freshly prepared, ABO-compatible platelet concentrate |
| Dose | 1-2 x 10^9 platelets per mouse |
| Route | Intravenous (IV) injection (tail vein) |
| Monitoring | Assess for cessation of bleeding and monitor post-transfusion platelet counts. |
Source: General guidelines for platelet transfusion in laboratory mice.[6][7][8][9]
Managing Prexasertib-Induced Anemia
Issue: Gradual or sudden decrease in hemoglobin and hematocrit levels.
Potential Complication: Reduced oxygen-carrying capacity, leading to fatigue and other clinical signs.
Troubleshooting Steps:
-
Monitoring: Monitor hemoglobin and hematocrit levels through regular CBCs.
-
Erythropoiesis-Stimulating Agents (ESAs): For persistent anemia, consider the use of ESAs.
-
Red Blood Cell (RBC) Transfusion: In cases of severe, symptomatic anemia, an RBC transfusion may be necessary.
Experimental Protocol: ESA Administration in Mice
This protocol provides a starting point for using ESAs to manage anemia.
| Parameter | Recommendation |
| Agent | Darbepoetin alfa |
| Dose | 3 - 5 µg/kg |
| Route | Subcutaneous (SC) injection |
| Schedule | Administer once every 1-2 weeks. It may be more effective to administer prior to Prexasertib treatment.[10][11] |
| Monitoring | Monitor hemoglobin and hematocrit weekly. |
Source: Based on studies of chemotherapy-induced anemia in animal models.[10][12]
Experimental Protocol: Red Blood Cell Transfusion in Mice
RBC transfusions can be used to rapidly correct severe anemia.
| Parameter | Recommendation |
| Product | Packed red blood cells (pRBCs), compatible blood type |
| Dose | 10 - 15 mL/kg |
| Route | Intravenous (IV) injection (tail vein) |
| Monitoring | Monitor for clinical improvement and post-transfusion hemoglobin/hematocrit levels. |
Source: General guidelines for RBC transfusion in laboratory animals.[13][14][15][16][17]
Data Summary Tables
Table 1: Incidence of Grade 3/4 Hematological Toxicities with Prexasertib Monotherapy in Clinical Trials
| Toxicity | Incidence (%) |
| Neutropenia | 71 - 100% |
| Leukopenia | ~68% |
| Thrombocytopenia | 24 - 66% |
| Anemia | 12 - 72% |
Source: Data compiled from multiple clinical trials.[1][2]
Table 2: Recommended Starting Doses for Supportive Care Agents in Mice
| Agent | Indication | Recommended Starting Dose |
| G-CSF (Filgrastim) | Neutropenia | 5 - 10 µg/kg/day |
| Romiplostim | Thrombocytopenia | 10 - 100 µg/kg (single dose) |
| Darbepoetin alfa | Anemia | 3 - 5 µg/kg (every 1-2 weeks) |
Note: These are general recommendations and should be optimized for specific experimental conditions.
Visualizations
Caption: Mechanism of Prexasertib-induced hematological toxicity.
Caption: Troubleshooting workflow for managing hematological toxicities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Romiplostim in chemotherapy‐induced thrombocytopenia: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Transfusion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Transfusion for Patients with Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. childrensoncologygroup.org [childrensoncologygroup.org]
- 9. Platelet transfusion for cancer secondary thrombocytopenia: Platelet and cancer cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of haematopoietic recovery after dose-intensive chemo/radiotherapy in mice: optimized erythroid support with darbepoetin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Darbepoetin alfa administered every 2 weeks alleviates anemia in cancer patients receiving chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Darbepoetin alpha in the treatment of cancer chemotherapy-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Impact of Red Blood Cell Transfusion on Anemic Outpatients: the RETRO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. redcross.org [redcross.org]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. cancercare.mb.ca [cancercare.mb.ca]
Optimizing Prexasertib lactate dosing schedule for synergistic effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Prexasertib (B560075) lactate (B86563) dosing schedules to achieve synergistic effects in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prexasertib lactate?
A1: this compound is the lactate salt form of Prexasertib, a selective and ATP-competitive second-generation checkpoint kinase 1 (CHK1) inhibitor.[1][2] Its primary mechanism involves the inhibition of CHK1, a crucial protein in the DNA damage response (DDR) pathway. By inhibiting CHK1, Prexasertib prevents cell cycle arrest in the presence of DNA damage, leading to a phenomenon known as "replication catastrophe," characterized by double-stranded DNA breaks and subsequent apoptosis.[1][2] Prexasertib also demonstrates inhibitory activity against CHK2 and RSK1 at slightly higher concentrations.[1]
Q2: Why is Prexasertib often used in combination with other anti-cancer agents?
A2: While Prexasertib has shown modest monotherapy activity, its efficacy is significantly enhanced when combined with agents that induce DNA damage or inhibit other DNA repair pathways.[3] The rationale is that by preventing CHK1-mediated cell cycle arrest, Prexasertib sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like chemotherapy or PARP inhibitors.[4][5] This can lead to synergistic anti-tumor activity and potentially overcome drug resistance.[6][7][8]
Q3: What are the most common synergistic partners for Prexasertib?
A3: Prexasertib has been investigated in combination with a variety of agents, including:
-
PARP inhibitors (e.g., Olaparib (B1684210), Talazoparib): This is a well-documented synergistic combination, particularly in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations.[7][8][9][10] Prexasertib can re-sensitize PARP inhibitor-resistant tumors.[6][7][8]
-
Chemotherapeutic agents (e.g., Cisplatin (B142131), Gemcitabine, 5-Fluorouracil): By abrogating the G2/M checkpoint, Prexasertib can potentiate the DNA damage induced by these agents.[3][11][12]
-
Targeted therapies (e.g., Cetuximab): Combination with other targeted agents is being explored to exploit different cancer cell vulnerabilities.[3][13]
-
Radiotherapy: Prexasertib can act as a radiosensitizer by preventing the repair of radiation-induced DNA damage.[13]
Q4: What are the key pharmacodynamic markers to assess Prexasertib activity in vitro and in vivo?
A4: Key pharmacodynamic markers to confirm Prexasertib's on-target effect and induction of DNA damage include:
-
Increased γH2AX: Phosphorylation of H2AX at serine 139 is a sensitive marker of DNA double-strand breaks.[3][12]
-
Increased phosphorylated RPA (pRPA): Indicates replication stress.[12]
-
Reduced RAD51 foci: In the context of PARP inhibitor combinations, a reduction in RAD51 foci suggests compromised homologous recombination repair.[9][12]
-
Inhibition of CHK1 autophosphorylation (pChk1 Ser296): This directly demonstrates target engagement and inhibition of CHK1 activity.[14]
Troubleshooting Guides
Issue 1: Inconsistent or No Synergistic Effect Observed
Q: We are not observing the expected synergy between Prexasertib and our compound of interest in our cell viability assays. What could be the cause?
A: Several factors can contribute to a lack of synergy. Consider the following troubleshooting steps:
-
Dosing Schedule and Sequence: The order and timing of drug administration are critical.
-
Sequential vs. Co-administration: Have you tested both? For DNA damaging agents, pre-treatment with the damaging agent followed by Prexasertib to abrogate the subsequent checkpoint is often effective. For PARP inhibitors, co-administration is common.
-
Duration of Exposure: Ensure the exposure time is sufficient for the desired biological effect. For cell viability, this is typically 3-6 days.[6][15]
-
-
Cell Line Specifics:
-
p53 Status: Cell lines with deficient p53 are often more dependent on the S and G2/M checkpoints, making them more sensitive to CHK1 inhibitors.[10]
-
Baseline Replication Stress: Tumors with high intrinsic replication stress may be more susceptible to Prexasertib monotherapy and synergy.
-
Drug Resistance Mechanisms: The cell line may have intrinsic or acquired resistance mechanisms that negate the synergistic interaction.
-
-
Concentration Range:
-
Dose-Response Curves: Have you established accurate IC50 values for each drug individually in your specific cell line? Synergy is often most apparent when drugs are combined at or below their individual IC50 values.
-
Synergy Calculation: Are you using appropriate software (e.g., Combenefit) and models (e.g., Bliss, HSA) to calculate synergy scores?[6][15]
-
Issue 2: High Toxicity or Poor Tolerability in In Vivo Models
Q: Our mouse xenograft models are showing significant weight loss and other signs of toxicity with our Prexasertib combination therapy. How can we mitigate this?
A: Hematological toxicity (neutropenia, thrombocytopenia) is a known dose-limiting toxicity for Prexasertib.[3][9][13] Optimizing the in vivo schedule is key.
-
Dosing Schedule Modification:
-
Intermittent Dosing: Clinical trials often use intermittent schedules, such as Prexasertib on Days 1 and 15 of a 28-day cycle, to allow for bone marrow recovery.[9][13] A preclinical equivalent could be a "3 days on, 4 days off" schedule.[3]
-
Dose Reduction: The maximum tolerated dose (MTD) of Prexasertib is often lower in combination than as a monotherapy. A dose de-escalation study may be necessary.
-
Sequential Dosing: Administering the drugs on consecutive days rather than concurrently can sometimes reduce overlapping toxicities. For example, with cisplatin, administering Prexasertib on Day 2 after cisplatin on Day 1 has been explored.[3]
-
-
Supportive Care:
-
In clinical settings, granulocyte colony-stimulating factor (G-CSF) is sometimes used to manage neutropenia.[3] While less common in preclinical studies, it is a consideration for valuable long-term experiments.
-
-
Vehicle and Formulation:
-
Ensure the vehicle is well-tolerated. A common formulation for Prexasertib for in vivo use is 20% Captisol at pH 4.[16] For other agents, ensure vehicle compatibility and lack of additive toxicity.
-
Issue 3: Difficulty Detecting γH2AX by Western Blot
Q: We are struggling to get a clear and consistent γH2AX signal by Western blot after Prexasertib treatment. What are we doing wrong?
A: Detecting γH2AX can be challenging due to its nature as a histone modification. Here are some critical optimization points:
-
Sample Preparation:
-
Lysis Buffer: Standard RIPA buffer may not efficiently extract histones. Consider using a whole-cell lysis protocol where cells are resuspended in PBS, mixed with 2x Laemmli sample buffer, sheared with a narrow gauge needle, and then boiled.[11] This ensures chromatin-bound proteins are solubilized.
-
Phosphatase Inhibitors: Always include a fresh cocktail of phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of H2AX.
-
-
Electrophoresis and Transfer:
-
Gel Percentage: H2AX is a small protein (~15 kDa). Use a higher percentage gel (e.g., 12-15% Tris-glycine or a 4-20% gradient gel) to ensure good resolution and prevent it from running off the gel.[11][17]
-
Transfer Conditions: For small proteins, optimize your transfer time and voltage to avoid "blow-through" (protein passing through the membrane). A wet transfer at a lower voltage for a longer duration at 4°C is often more reliable than semi-dry for small proteins. Check transfer efficiency with Ponceau S staining.[11][18]
-
-
Antibody and Blocking:
-
Blocking Buffer: Some phospho-specific antibodies do not work well with milk-based blockers. Try blocking with 3-5% Bovine Serum Albumin (BSA) in TBST instead.[17]
-
Antibody Incubation: Use a validated anti-γH2AX antibody and incubate overnight at 4°C to increase signal.
-
Positive Control: Always include a positive control, such as cells treated with a known DNA damaging agent like etoposide (B1684455) or ionizing radiation, to confirm your protocol and antibody are working.[11]
-
Quantitative Data Summaries
Table 1: Prexasertib (LY2606368) IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HT-29 | Colon Cancer | <31 | For CHK2 autophosphorylation inhibition. |
| HeLa | Cervical Cancer | 9 | For inhibition of doxorubicin-activated G2-M checkpoint. |
| U-2 OS | Osteosarcoma | 4 | Concentration used to induce S-phase shift and H2AX phosphorylation.[2] |
| NALM-6 | B-cell ALL | Varies | Synergistic with clofarabine.[14] |
| REH | B-cell ALL | Varies | Synergistic with clofarabine.[14] |
| TOV112D | Ovarian Cancer | 4-10 µM (Olaparib) | Relatively PARP inhibitor-resistant, but synergistic with Prexasertib.[8] |
| ES2 | Ovarian Cancer | 4-10 µM (Olaparib) | Relatively PARP inhibitor-resistant, but synergistic with Prexasertib.[8] |
Table 2: Clinically Determined Dosing Schedules and Maximum Tolerated Doses (MTD) for Prexasertib Combinations
| Combination Agent | Prexasertib MTD/RP2D | Combination Agent Dose | Dosing Schedule | Cancer Type | Reference |
| Olaparib | 70 mg/m² IV | 100 mg PO BID | Prexasertib on Days 1 & 15; Olaparib on Days 1-5 & 15-19 of a 28-day cycle. | High-Grade Serous Ovarian Cancer | [9][12] |
| Cisplatin | 80 mg/m² | 75 mg/m² | Cisplatin on Day 1, Prexasertib on Day 2 of a 21-day cycle. | Advanced/Metastatic Cancer | [3][11] |
| Cetuximab | 70 mg/m² | 500 mg/m² | Both administered on Day 1 of a 14-day cycle. | Advanced/Metastatic Cancer | [3][11] |
| 5-Fluorouracil | 40 mg/m² | Label Dose | Both administered on Day 1 of a 14-day cycle. | Advanced/Metastatic Cancer | [3] |
| Cetuximab + Radiotherapy | 30 mg/m² | Standard | Prexasertib administered with cetuximab-radiotherapy. | Head and Neck Squamous Cell Carcinoma | [13] |
Mandatory Visualizations
Caption: Simplified signaling pathway of Prexasertib's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Abstract CT232: Phase I combination study of the CHK1 inhibitor prexasertib (LY2606368) and olaparib in patients with high-grade serous ovarian cancer and other advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 9. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unique functions of CHK1 and WEE1 underlie synergistic anti-tumor activity upon pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Data from Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting Inconsistent Results in Prexasertib Lactate Experiments
Welcome to the technical support center for Prexasertib lactate (B86563) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results with Prexasertib lactate. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supplementary data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the lactate salt form of Prexasertib (LY2606368), a potent and selective ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1] CHK1 is a crucial component of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow time for DNA repair.[2] By inhibiting CHK1, Prexasertib abrogates the G2/M cell cycle checkpoint, causing cells with DNA damage to prematurely enter mitosis. This can lead to a phenomenon known as "replication catastrophe," resulting in double-stranded DNA breaks and ultimately, apoptosis (programmed cell death).[1][3]
Q2: How should I handle and store this compound to ensure its stability and solubility?
A2: Proper handling and storage are critical for maintaining the activity of this compound.
-
Storage of Powder: The solid form should be stored at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: Prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.
-
Working Dilutions: When preparing working dilutions, thaw the DMSO stock aliquot and further dilute it in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, as DMSO can have cytotoxic effects at higher concentrations. Due to the potential for precipitation in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment.
Q3: What are the known off-target effects of Prexasertib, and could they contribute to inconsistent results?
A3: While Prexasertib is a selective CHK1/CHK2 inhibitor, it can exhibit off-target activity, particularly at higher concentrations. Some studies on similar CHK1 inhibitors have shown that off-target effects can include the inhibition of other kinases, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can paradoxically protect cells from the full cytotoxic effects of CHK1 inhibition, leading to inconsistent results, especially when a wide range of concentrations is used. It is therefore advisable to work within a well-defined concentration range that has been shown to be selective for CHK1 in your cell system.
Q4: I am observing significant variability in IC50 values for this compound between experiments. What are the potential causes?
A4: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Health and Passage Number: The genetic and phenotypic characteristics of cell lines can drift with increasing passage number. It is crucial to use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Drug Preparation and Dilution: Inconsistent preparation of stock solutions and working dilutions can lead to significant errors. Always use freshly prepared dilutions from a single-use aliquot of the stock solution.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific viability assay used (e.g., MTS, CellTiter-Glo) can all influence the calculated IC50 value. Standardize these parameters across all experiments.
-
Acquired Resistance: Prolonged exposure to Prexasertib can lead to the development of acquired resistance in cell lines. This can manifest as a gradual increase in the IC50 value over time.
Data Presentation
Table 1: Reported IC50 Values of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| U-2 OS | Osteosarcoma | 3 | [1] |
| Calu-6 | Lung Carcinoma | 3 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 10 | [1] |
| HeLa | Cervical Cancer | 37 | [1] |
| NCI-H460 | Lung Cancer | 68 | [1] |
| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 6.33 | [5] |
| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | [5] |
| OVCAR3 | Ovarian Adenocarcinoma | 6 - 49 | [6] |
| OV90 | Ovarian Adenocarcinoma | 6 - 49 | [6] |
| PEO1 | Ovarian Adenocarcinoma | 6 - 49 | [6] |
| PEO4 | Ovarian Adenocarcinoma | 6 - 49 | [6] |
| ES2 | Ovarian Cancer | 1 - 10 | [7] |
| KURAMOCHI | Ovarian Cancer | 1 - 10 | [7] |
| TOV112D | Ovarian Cancer | 1 - 10 | [7] |
| JHOS2 | Ovarian Cancer | 8400 | [7] |
Note: IC50 values can vary between laboratories and experiments due to differences in experimental conditions.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and is suitable for determining the cytotoxic effects of this compound.[1][8]
Materials:
-
This compound
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blotting for CHK1 Pathway Analysis
This protocol is designed to assess the phosphorylation status of CHK1 and downstream markers of DNA damage following Prexasertib treatment.[2][7]
Materials:
-
This compound
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Expected Change with Prexasertib | Supplier (Example) |
| p-CHK1 (Ser296) | Decrease | Cell Signaling Technology |
| p-CHK1 (Ser345) | Increase | Cell Signaling Technology |
| Total CHK1 | No change | Santa Cruz Biotechnology |
| γH2AX (p-H2A.X Ser139) | Increase | Cell Signaling Technology |
| Cleaved PARP | Increase | Cell Signaling Technology |
| β-Actin (Loading Control) | No change | Sigma-Aldrich |
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following Prexasertib treatment using propidium (B1200493) iodide (PI) staining.[6][9]
Materials:
-
This compound
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
References
- 1. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Addressing Off-Target Effects of Prexasertib Lactate in Cellular Models
Welcome to the technical support center for researchers utilizing Prexasertib lactate (B86563) in cellular models. This resource is designed to provide troubleshooting guidance and address frequently asked questions to help you navigate the complexities of your experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Prexasertib lactate and what are its known off-target effects?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1) with a Ki of 0.9 nM and an IC50 of <1 nM.[1] It also inhibits CHK2 with an IC50 of 8 nM.[1] The primary on-target effect of Prexasertib is the disruption of the DNA damage response (DDR), leading to replication catastrophe, accumulation of DNA double-strand breaks, and ultimately apoptosis in cancer cells.[1][2]
However, like many kinase inhibitors, Prexasertib can exhibit off-target activities, particularly at higher concentrations. Known off-target kinases inhibited by Prexasertib include RSK1 (IC50=9 nM), MELK (IC50=38 nM), SIK (IC50=42 nM), BRSK2 (IC50=48 nM), and ARK5 (IC50=64 nM). It is crucial to consider these off-target effects when interpreting experimental data.
Q2: How can I confirm that the observed cellular effects are due to on-target CHK1 inhibition and not off-target effects?
-
Biomarker Analysis: Monitor established pharmacodynamic biomarkers of CHK1 inhibition.
-
p-CHK1 (Ser296): This is an autophosphorylation site, and its reduction indicates direct inhibition of CHK1 kinase activity.
-
p-CHK1 (Ser345): This site is phosphorylated by the upstream kinase ATR in response to DNA damage. Inhibition of CHK1 can lead to an accumulation of DNA damage, resulting in a feedback loop that increases p-CHK1 (Ser345).[3] Therefore, an increase in p-CHK1 (S345) alongside a decrease in p-CHK1 (S296) is a strong indicator of on-target activity.
-
γH2AX: Increased levels of phosphorylated H2AX at serine 139 (γH2AX) are a sensitive marker for DNA double-strand breaks, an expected consequence of CHK1 inhibition-induced replication catastrophe.
-
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known IC50 of Prexasertib for CHK1. Off-target effects typically manifest at higher concentrations.
-
Use of Multiple CHK1 Inhibitors: Comparing the effects of Prexasertib with other structurally different CHK1 inhibitors can help determine if the observed phenotype is specific to CHK1 inhibition.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete CHK1 should phenocopy the effects of Prexasertib if they are on-target.
Q3: My cell line is showing unexpected resistance or highly variable IC50 values with this compound. What could be the cause?
A3: Variability in IC50 values and unexpected resistance can arise from several factors:
-
Cell Line Specific Dependencies: The sensitivity to CHK1 inhibitors can be highly dependent on the genetic background of the cell line, particularly the status of genes involved in cell cycle control and DNA repair (e.g., TP53, BRCA1/2).
-
Off-Target Effects at High Concentrations: Some CHK1 inhibitors have been shown to inhibit CDK2 at higher concentrations, which can lead to a protective cell cycle arrest, masking the cytotoxic effects of CHK1 inhibition.
-
Acquired Resistance: Prolonged exposure to Prexasertib can lead to the development of resistance mechanisms, such as a prolonged G2 cell cycle delay mediated by reduced CDK1/CyclinB1 activity, which prevents entry into mitotic catastrophe.
-
Experimental Variability: Inconsistent cell density, passage number, and assay conditions can all contribute to variable IC50 values.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Results
Symptom: The IC50 value for this compound is significantly higher than expected, or the dose-response curve is biphasic.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target CDK2 inhibition at high concentrations | Perform a detailed dose-response curve and analyze cell cycle profiles at various concentrations. Look for evidence of G1 or G2 arrest at higher concentrations, which might suggest CDK2 inhibition. |
| Incorrect drug concentration | Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Suboptimal assay conditions | Optimize cell seeding density and incubation time for your specific cell line. Ensure that the assay duration is sufficient to observe the cytotoxic effects. |
| Cell line resistance | Characterize the expression levels of key DNA damage response proteins in your cell line. Consider using a different cell line with a known sensitivity to CHK1 inhibitors as a positive control. |
Problem 2: Ambiguous Western Blot Results for CHK1 Pathway Markers
Symptom: Difficulty in interpreting the phosphorylation status of CHK1 or observing the expected increase in γH2AX.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody performance | Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers. |
| Timing of sample collection | The phosphorylation of CHK1 and the induction of γH2AX are dynamic processes. Perform a time-course experiment to determine the optimal time point for observing the desired changes after Prexasertib treatment. |
| Low levels of endogenous DNA damage | In some cell lines, the basal level of replication stress may be low. Consider co-treatment with a low dose of a DNA-damaging agent (e.g., hydroxyurea, gemcitabine) to induce the DDR and make the effects of CHK1 inhibition more pronounced. |
| Protein degradation | Ensure that lysis buffers contain adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| Calu-6 | Lung Carcinoma | 3 | [3] |
| U-2 OS | Osteosarcoma | 3 | [3] |
| HT-29 | Colorectal Adenocarcinoma | 10 | [3] |
| HeLa | Cervical Adenocarcinoma | 37 | [3] |
| NCI-H460 | Large Cell Lung Cancer | 68 | [3] |
| OVCAR3 | Ovarian Adenocarcinoma | ~6 | [4] |
| OV90 | Ovarian Carcinoma | ~49 | [4] |
| PEO1 | Ovarian Adenocarcinoma | ~10 | [4] |
| PEO4 | Ovarian Adenocarcinoma | ~15 | [4] |
| BV-173 | B-cell precursor leukemia | 6.33 | [5] |
| REH | B-cell precursor leukemia | 96.7 | [5] |
Note: IC50 values can vary between laboratories and experiments due to differences in assay conditions and cell culture techniques.
Experimental Protocols
Western Blot Analysis of CHK1 Pathway Activation
This protocol is for assessing the phosphorylation status of CHK1 and the induction of γH2AX.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat with this compound at the desired concentrations and time points.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an 8-12% polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser296), p-CHK1 (Ser345), total CHK1, γH2AX, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise.
-
Incubation: Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Prexasertib's on-target signaling pathway.
Caption: Troubleshooting workflow for Prexasertib experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Prexasertib Lactate-Induced Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating neutropenia associated with the CHK1 inhibitor, Prexasertib (B560075) lactate (B86563), in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Prexasertib lactate induces neutropenia?
A1: Prexasertib is a potent inhibitor of Checkpoint Kinase 1 (CHK1), a critical enzyme in the DNA Damage Response (DDR) pathway. CHK1 plays an essential role in maintaining genomic stability during cell division, not only in cancer cells but also in rapidly proliferating cells like hematopoietic stem and progenitor cells (HSPCs). Prexasertib-induced neutropenia is a direct consequence of its on-target effect on these bone marrow progenitors. CHK1 is crucial for normal hematopoiesis, and its inhibition disrupts the cell cycle and induces apoptosis (programmed cell death) in HSPCs.[1][2][3] This leads to a decreased production of mature neutrophils, resulting in neutropenia. Studies have shown that CHK1 inhibition can specifically reduce the formation of both erythroid and granulocyte colonies.[1]
Q2: How common is Prexasertib-induced neutropenia in clinical studies?
A2: Neutropenia is the most common and often dose-limiting toxicity observed with Prexasertib treatment.[4] High rates of Grade 3 and 4 neutropenia have been consistently reported across various clinical trials. For instance, in a phase 2 study of Prexasertib in patients with squamous cell carcinoma, Grade 4 neutropenia was the most frequent treatment-related adverse event, occurring in 71% of patients.[5] Similarly, a study in triple-negative breast cancer reported Grade 3/4 afebrile neutropenia in 88.9% of patients.[6][7]
Q3: What are the primary strategies for managing Prexasertib-induced neutropenia?
A3: The two primary strategies for managing Prexasertib-induced neutropenia are:
-
Supportive Care with Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils. It can be used either prophylactically (to prevent neutropenia) or therapeutically (to treat established neutropenia).[5][6][7]
-
Dose Modification: This includes dose delays or dose reductions of Prexasertib to allow for neutrophil recovery.[1][2][6]
Q4: When should prophylactic G-CSF be considered?
A4: Prophylactic use of G-CSF is recommended to avoid treatment delays or dose reductions, particularly in patients who experience Grade 4 neutropenia.[6][7] In some clinical trials, prophylactic G-CSF was administered to the majority of patients to maintain the planned treatment schedule.[5] The decision to initiate prophylactic G-CSF should be based on the patient's risk factors and the severity of neutropenia in previous cycles.
Q5: What is the typical onset and duration of Prexasertib-induced neutropenia?
A5: Prexasertib-induced neutropenia is generally transient. The neutrophil nadir (the lowest point) typically occurs approximately one week after Prexasertib administration.[8] The duration of Grade 4 neutropenia is often less than 5 days.[8] In one study, the median duration of neutropenia was 5.5 days.[9]
Troubleshooting Guide
| Issue | Recommended Action |
| Grade 3 Neutropenia (Absolute Neutrophil Count [ANC] <1.0 to 0.5 x 109/L) | - Monitor ANC more frequently (e.g., twice weekly).- Consider initiation of therapeutic G-CSF as per institutional guidelines.- If neutropenia is prolonged, consider a dose delay for the next cycle of Prexasertib until ANC recovers to ≥1.5 x 109/L. |
| Grade 4 Neutropenia (ANC <0.5 x 109/L) | - Withhold the next dose of Prexasertib until ANC recovers to at least Grade 2 (≥1.0 x 109/L).- Initiate therapeutic G-CSF.- For subsequent cycles, consider prophylactic G-CSF and/or a dose reduction of Prexasertib.[2][6] |
| Febrile Neutropenia (Fever ≥38.3°C or a sustained temperature of ≥38°C for more than one hour in a patient with Grade ≥3 neutropenia) | - This is a medical emergency requiring immediate hospitalization and administration of broad-spectrum intravenous antibiotics.- Withhold Prexasertib until the event resolves.- Upon resolution, a dose reduction of Prexasertib is required for subsequent cycles, and prophylactic G-CSF should be strongly considered.[1] |
| Recurrent Grade 4 Neutropenia Despite Prophylactic G-CSF | - A dose reduction of Prexasertib is warranted.[1][2] If a second dose reduction is required, discontinuation of treatment may be necessary.[1] |
Quantitative Data Summary
Table 1: Incidence of High-Grade Neutropenia in Prexasertib Clinical Trials
| Clinical Trial Identifier/Patient Population | Prexasertib Dose and Schedule | Incidence of Grade 3/4 Neutropenia | Incidence of Febrile Neutropenia | Reference |
| NCT01115790 (Advanced Squamous Cell Carcinoma) | 105 mg/m² IV every 14 days | 71% (Grade 4) | 12% | [5] |
| Advanced Triple-Negative Breast Cancer | 105 mg/m² IV every 2 weeks | 88.9% | Not specified as febrile | [6][7][9] |
| Japanese Patients with Advanced Solid Tumors | 80 mg/m² and 105 mg/m² IV every 14 days | 50% (Grade 4) | 16.7% (DLT) | |
| NCT02808650 (Pediatric Solid Tumors) | 80-150 mg/m² IV on days 1 and 15 of a 28-day cycle | 100% (Grade 3/4) | One episode reported | [2][9] |
| Platinum-Resistant Ovarian Cancer | 105 mg/m² IV every 2 weeks | 37.9% (≥Grade 3) | 10.1% (Serious) | [1] |
| Extensive-Stage Small-Cell Lung Cancer (Cohort 1) | 105 mg/m² IV every 14 days | 69.6% (all grades) | 19.6% (≥Grade 3) | |
| Extensive-Stage Small-Cell Lung Cancer (Cohort 2) | 105 mg/m² IV every 14 days | 73.3% (all grades) | 1.7% (≥Grade 3) |
Experimental Protocols
Dose Modification Protocol for Hematologic Toxicity
This protocol is based on guidelines from Prexasertib clinical trials and should be adapted according to the specific study protocol and institutional guidelines.
1. Monitoring:
-
Perform a complete blood count (CBC) with differential at baseline, before each dose of Prexasertib, and weekly during the first two cycles. More frequent monitoring may be required in patients who develop significant neutropenia.
2. Dose Delay Criteria:
-
If on the day of planned Prexasertib administration, the Absolute Neutrophil Count (ANC) is <1.5 x 109/L, the dose should be delayed for up to 2 weeks to allow for recovery.
3. Dose Reduction Schedule for Neutropenia:
| Starting Dose Level | First Dose Reduction | Second Dose Reduction |
| 105 mg/m² | 80 mg/m² | 60 mg/m² |
4. Criteria for Dose Reduction:
-
Febrile Neutropenia: After recovery, the subsequent dose of Prexasertib should be reduced by one dose level. Prophylactic G-CSF should be administered in subsequent cycles.
-
Grade 4 Neutropenia (>7 days duration): After recovery, the subsequent dose of Prexasertib should be reduced by one dose level.
-
Recurrent Grade 4 Neutropenia in a subsequent cycle despite prophylactic G-CSF: Reduce the Prexasertib dose by one level.[2]
5. Discontinuation Criteria:
-
If a third dose reduction is required due to recurrent severe neutropenia, the patient should be discontinued (B1498344) from treatment.[1]
G-CSF Administration Protocol
1. Prophylactic G-CSF:
-
Initiation: Consider prophylactic G-CSF for patients at high risk of febrile neutropenia or after an episode of febrile neutropenia or prolonged Grade 4 neutropenia in a prior cycle.
-
Timing: G-CSF should be administered starting 24 to 72 hours after the administration of Prexasertib.
-
Dosage: Follow standard institutional guidelines for G-CSF dosing (e.g., filgrastim (B1168352) 5 mcg/kg/day or pegfilgrastim 6 mg).
2. Therapeutic G-CSF:
-
Initiation: Initiate therapeutic G-CSF in patients who develop Grade 4 neutropenia or febrile neutropenia.
-
Dosage and Duration: Administer as per standard clinical practice until neutrophil recovery to a safe level (e.g., ANC ≥1.5 x 109/L).
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol provides a general framework for analyzing immune cell subsets in peripheral blood, which can be affected by Prexasertib treatment.
1. Sample Collection and PBMC Isolation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
2. Cell Staining:
-
Resuspend PBMCs in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies specific for surface markers of different immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD56 for NK cells, CD14 for monocytes).
-
Wash the cells to remove unbound antibodies.
3. Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute counts of different immune cell populations.
Visualizations
Caption: CHK1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Monitoring Hematologic Parameters.
References
- 1. A Phase 2 Study of Prexasertib (LY2606368) in Platinum Resistant or Refractory Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 is essential for fetal and adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. A phase I dose escalation, dose expansion and pharmacokinetic trial of gemcitabine and alisertib in advanced solid tumors and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Prexasertib Lactate Efficacy with Chemotherapy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments involving Prexasertib (B560075) lactate (B86563) in combination with chemotherapy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Prexasertib lactate and the rationale for its use with chemotherapy?
A1: this compound is a selective, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) and, to a lesser extent, CHK2.[1][2][3][4] CHK1 is a critical protein kinase in the DNA damage response (DDR) pathway. When DNA is damaged by chemotherapy, CHK1 is activated to arrest the cell cycle, providing time for DNA repair.[3]
By inhibiting CHK1, Prexasertib prevents this cell cycle arrest, forcing cells with damaged DNA to prematurely enter mitosis.[5][6] This leads to a state known as "replication catastrophe" or mitotic catastrophe, resulting in extensive double-stranded DNA breaks and subsequent apoptosis (programmed cell death).[1][4][7] The core rationale is that Prexasertib abrogates the cancer cells' ability to repair the damage induced by chemotherapy, thereby potentiating the cytotoxic effects of these agents.[7]
Q2: What are the most common and significant challenges observed when combining Prexasertib with chemotherapy in clinical settings?
A2: The most significant and frequently encountered challenge is hematologic toxicity.[8] Dose-limiting toxicities (DLTs) commonly include neutropenia, leukopenia, thrombocytopenia, and anemia.[8][9][10] In some clinical trials, these toxicities necessitated dose reductions or the use of supportive care like granulocyte colony-stimulating factor (G-CSF).[8] The scheduling of drug administration is a critical factor in managing tolerability. For instance, in a trial with cisplatin (B142131), administering Prexasertib on Day 2 after cisplatin on Day 1 was part of the determined maximum tolerated dose (MTD) regimen.[8]
Q3: Can Prexasertib overcome resistance to other therapies, such as PARP inhibitors or platinum-based chemotherapy?
A3: Yes, preclinical and clinical data support Prexasertib's ability to overcome resistance.
-
PARP Inhibitors: In cancers that have developed resistance to PARP inhibitors (like olaparib), Prexasertib can re-sensitize them.[9][11] It achieves this by compromising homologous recombination (HR) repair and replication fork stability, which are often restored in PARP inhibitor-resistant cells.[11] The combination has shown preliminary clinical activity in patients with BRCA-mutant, PARP inhibitor-resistant ovarian cancer.[10]
-
Platinum Chemotherapy: Prexasertib has been shown to overcome resistance to carboplatin (B1684641) in preclinical models of triple-negative breast cancer.[12] The combination can prevent tumor regrowth following cessation of treatment in models that are resistant to monotherapy.[13]
Q4: My cells have developed resistance to Prexasertib monotherapy. Will a combination with chemotherapy still be effective?
A4: This is a strong possibility. Studies on acquired resistance in BRCA wild-type ovarian cancer have shown that resistance to Prexasertib monotherapy can be driven by a prolonged G2 cell cycle delay, which prevents cells from entering mitotic catastrophe.[14][15] However, these resistant cells still exhibit CHK1 inhibition related to RAD51-mediated homologous recombination.[14][15] This means that while they can survive Prexasertib alone, they remain vulnerable to DNA damaging agents. Therefore, combining Prexasertib with agents like gemcitabine (B846) can effectively induce cell death in Prexasertib-resistant cells.[14]
Section 2: Troubleshooting Guides
Issue 1: Lack of Observed Synergy In Vitro
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Dosing Schedule | Test different administration schedules: 1) Pre-treatment with chemotherapy for 12-24h followed by Prexasertib, 2) Co-administration, 3) Pre-treatment with Prexasertib followed by chemotherapy. | The sequence of drug administration can significantly impact efficacy. Pre-damaging DNA with chemotherapy before inhibiting the repair mechanism with Prexasertib is often the most effective sequence. |
| Incorrect Concentration Range | Perform a dose-response matrix experiment. Test a range of concentrations for both Prexasertib and the chemotherapy agent, both alone and in combination. | Synergy is often concentration-dependent. The IC50 of each drug may shift when used in combination, and a lack of effect may be due to using concentrations that are too low. |
| Cell Line is Intrinsically Resistant | Confirm target engagement by measuring phospho-Chk1 (Ser296) levels via Western blot after Prexasertib treatment. A decrease in p-Chk1 indicates CHK1 is being inhibited.[5] | If p-Chk1 levels do not decrease, the cell line may have a mutation preventing drug binding or an alternative pathway is compensating for CHK1 inhibition. |
| Insufficient DNA Damage | Measure levels of γH2AX, a marker for DNA double-strand breaks, after treatment with chemotherapy alone and in combination with Prexasertib.[6] | If the chosen chemotherapy agent and dose do not induce sufficient DNA damage, there will be no substrate for Prexasertib to act upon. The combination should show a significant increase in γH2AX compared to either single agent. |
Issue 2: High Variability in In Vivo Xenograft Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Drug Formulation and Stability | For in vivo use, Prexasertib has been formulated in 20% Captisol at pH 4.[7] Ensure the formulation is prepared fresh and administered consistently (e.g., subcutaneous injection). | Improper formulation can lead to poor bioavailability and inconsistent drug exposure between animals, resulting in high variability in tumor growth inhibition. |
| Inconsistent Dosing Schedule | Adhere strictly to the planned dosing schedule. For example, a previously used schedule for Prexasertib was twice daily for 3 days, followed by a 4-day rest period, for three cycles.[7] | The pharmacokinetics of Prexasertib and its synergy with chemotherapy are highly dependent on maintaining effective concentrations at the tumor site, which requires a consistent schedule. |
| Tumor Heterogeneity | Increase the number of animals per group to improve statistical power. Ensure that at the start of treatment, all animals are randomized effectively so that the average tumor volume and body weight are similar across all groups. | Patient-derived xenograft (PDX) models, while clinically relevant, can have significant inter-tumoral heterogeneity. Larger group sizes can help overcome this variability. |
Section 3: Data Presentation
Table 1: Summary of Clinical Trial Data for Prexasertib Combination Therapies
| Combination Agent | Prexasertib MTD/RP2D¹ | Schedule | Most Common Grade ≥3 Adverse Events | Objective Response Rate (ORR) | Study Identifier / Ref |
| Cisplatin | 80 mg/m² | Cisplatin (75 mg/m²) Day 1, Prexasertib Day 2 of a 21-day cycle | Neutropenia, Decreased WBC count (66.7%) | 12.7% | NCT02124148[8] |
| Cetuximab | 70 mg/m² | Both administered Day 1 of a 14-day cycle | Neutropenia, Decreased WBC count (53.7%) | 4.9% | NCT02124148[8] |
| 5-Fluorouracil | 40 mg/m² | Both administered Day 1 of a 14-day cycle | N/A | 12.5% | NCT02124148[8] |
| Pemetrexed | MTD Not Established | N/A | Dose-limiting toxicities in 2 of 3 patients | N/A | NCT02124148[8] |
| Olaparib | 70 mg/m² | Prexasertib Days 1 & 15; Olaparib (100 mg BID) Days 1-5 & 15-19 of a 28-day cycle | Neutropenia (86%), Leukopenia (83%), Anemia (72%), Thrombocytopenia (66%) | 22% (in BRCA1-mutant, PARP-inhibitor resistant HGSOC²) | NCT03057145[9][10] |
| Cetuximab + Radiotherapy | 30 mg/m² | Prexasertib administered with cetuximab-radiotherapy | Febrile Neutropenia | 83.3% | N/A[16] |
¹ MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose ² HGSOC: High-Grade Serous Ovarian Cancer
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Synergy Assessment via Combination Index (CI)
This protocol outlines a general workflow for determining if the combination of Prexasertib and a chemotherapy agent is synergistic, additive, or antagonistic.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Single-Agent Titration: In separate plates, treat cells with a serial dilution of Prexasertib alone and the chemotherapy agent alone to determine the IC50 (concentration that inhibits 50% of growth) for each.
-
Combination Treatment: Treat cells with both drugs simultaneously over a range of concentrations. A common method is to use a fixed ratio of the two drugs (e.g., based on their IC50 values) and then serially dilute the combination.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as an MTS or MTT assay.[7][17]
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and the combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
-
Treatment and Lysis: Plate cells and treat with Prexasertib, chemotherapy, or the combination for a specified time (e.g., 24 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prexasertib - Wikipedia [en.wikipedia.org]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase 1b trial of prexasertib in combination with chemoradiation in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prexasertib increases the sensitivity of pancreatic cancer cells to gemcitabine and S‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Prexasertib Lactate-Treated Organoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in organoid models treated with Prexasertib (B560075) lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of organoids treated with Prexasertib lactate?
A1: this compound is a selective inhibitor of Checkpoint Kinase 1 (CHK1) and to a lesser extent, CHK2.[1][2] The expected phenotype in cancer organoids is a reduction in viability and growth due to the induction of DNA damage and apoptosis.[1][3] Mechanistically, Prexasertib abrogates the G2/M DNA damage checkpoint, forcing cells with DNA damage to enter mitosis, leading to mitotic catastrophe and cell death.[4] A common observation at the cellular level is an accumulation of cells in the S phase of the cell cycle, accompanied by a decrease in the G1 and G2/M phases.[3][5]
Q2: We observe paradoxical organoid growth or survival at high concentrations of this compound. What could be the cause?
A2: This unexpected phenotype could be attributed to off-target effects of Prexasertib. At higher concentrations, Prexasertib has been shown to inhibit Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[6][7] Inhibition of CDK2 can paradoxically protect cells from the DNA damage induced by CHK1 inhibition, leading to a transient resistance to the drug's effects.[6][7]
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check the calculations for your drug dilutions.
-
Perform a Wider Dose-Response: Test a broader range of concentrations, including lower doses, to identify the optimal therapeutic window.
-
Assess Off-Target Effects: Use techniques like immunoblotting to check for the inhibition of CDK1/2 activity (e.g., phosphorylation status of CDK substrates).
-
Consider Alternative CHK1 Inhibitors: If off-target effects are suspected, consider testing other CHK1 inhibitors with different off-target profiles.[6]
Q3: Our organoids are showing signs of differentiation instead of apoptosis after this compound treatment. Why is this happening?
A3: While not a commonly reported effect, differentiation could be a result of cell cycle arrest at a specific phase, which in some cancer types can trigger a differentiation program. Prexasertib's primary role is to disrupt cell cycle checkpoints[5]; this disruption, if incomplete or leading to a sustained arrest in a specific cell population within the heterogeneous organoid, might activate differentiation pathways.
Troubleshooting Steps:
-
Characterize the Differentiated Cells: Use immunohistochemistry (IHC) or immunofluorescence (IF) with differentiation markers to confirm and identify the cell lineage.
-
Analyze Cell Cycle Profile: Perform flow cytometry on dissociated organoids to see if a specific subpopulation is arrested in a particular cell cycle phase.
-
Evaluate at Different Time Points: Assess organoid morphology and differentiation markers at various time points after treatment to understand the dynamics of this response.
Q4: We have developed a this compound-resistant organoid line. What are the potential mechanisms of resistance?
A4: Resistance to Prexasertib can develop through several mechanisms. One key reported mechanism involves the acquisition of a prolonged G2 delay that is independent of CHK1.[8] This is often associated with lower CDK1/Cyclin B1 activity, which prevents the cells from entering a catastrophic mitosis despite CHK1 inhibition.[8][9] Another potential mechanism is the upregulation of pro-survival signaling pathways, such as the EGFR pathway, which can promote resistance.[10]
Troubleshooting Steps:
-
Analyze Cell Cycle Progression: Compare the cell cycle profiles of the resistant and parental organoid lines after Prexasertib treatment. Look for a sustained G2 arrest in the resistant line.
-
Assess CDK1 Activity: Measure the levels of phosphorylated CDK1 and Cyclin B1 in both parental and resistant organoids.
-
Profile Signaling Pathways: Use techniques like RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant organoids.
-
Test Combination Therapies: Based on the identified resistance mechanism, consider combination therapies. For instance, if CDK1 activity is low, a CDK1 inhibitor might be synergistic. If EGFR signaling is upregulated, combining Prexasertib with an EGFR inhibitor could overcome resistance.[10]
Data Presentation
Table 1: Example Dose-Response Data for this compound in Sensitive vs. Resistant Organoid Lines
| Organoid Line | IC50 (nM) | Maximum Inhibition (%) |
| Parental (Sensitive) | 10 | 95 |
| Resistant | 500 | 60 |
Table 2: Example Cell Cycle Analysis Data (% of cells in each phase)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 45 | 30 | 25 |
| Prexasertib (10 nM) | 20 | 60 | 20 |
| Prexasertib (100 nM) | 25 | 55 | 20 |
Experimental Protocols
1. Organoid Culture and Drug Treatment
This protocol is a general guideline and should be adapted based on the specific organoid type.[11][12][13][14]
-
Organoid Seeding: Dissociate organoids into small fragments and seed them in a basement membrane matrix (e.g., Matrigel) in a 96-well or 384-well plate.
-
Culture Medium: Add complete organoid growth medium specific to the tissue of origin.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: After allowing the organoids to establish for 24-48 hours, replace the medium with fresh medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
2. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis: Add the reagent to each well of the 96-well plate and mix to induce cell lysis.
-
Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve to calculate the IC50 value.
3. Immunoblotting
-
Protein Extraction: Harvest organoids, wash with PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, p-CDK1, CDK1, Cyclin B1, γH2AX) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: CHK1 Signaling Pathway and the Action of Prexasertib.
Caption: Workflow for Troubleshooting Unexpected Phenotypes.
Caption: Logical Framework of Prexasertib Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 13. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
Validation & Comparative
Comparative Efficacy of Prexasertib Lactate and Other CHK1 Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Prexasertib (B560075) lactate (B86563) relative to other prominent Checkpoint Kinase 1 (CHK1) inhibitors, supported by preclinical and clinical data.
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. In response to DNA damage, the ATR-CHK1 pathway is activated, leading to cell cycle arrest to facilitate DNA repair.[1] Many cancer cells, often harboring p53 mutations, have a defective G1 checkpoint and become highly dependent on the S and G2/M checkpoints for survival, creating a therapeutic window for CHK1 inhibitors.[1] By abrogating these checkpoints, CHK1 inhibitors can induce replication catastrophe and force cancer cells into premature mitosis, leading to apoptosis. This guide provides a comparative analysis of Prexasertib lactate (LY2606368) and other notable CHK1 inhibitors, including SRA737, Rabusertib (LY2603618), MK-8776, and GDC-0575.
Quantitative Comparison of CHK1 Inhibitor Potency
The following tables summarize the in vitro potency and clinical efficacy of various CHK1 inhibitors based on published data.
| Inhibitor | Target(s) | IC50 / Ki (CHK1) | Off-Target IC50 (CHK2) | Key Feature |
| Prexasertib (LY2606368) | CHK1/CHK2 | <1 nM (IC50), 0.9 nM (Ki)[2] | 8 nM[3][2] | Potent dual inhibitor of CHK1 and CHK2.[4][5][6] |
| SRA737 (CCT245737) | CHK1 | 1.4 nM (IC50) | >1,000-fold selectivity vs. CHK2[7] | Highly selective, orally bioavailable.[7][8][9] |
| Rabusertib (LY2603618) | CHK1 | 7 nM (IC50)[10][11] | ~100-fold more potent against CHK1[10] | Highly selective for CHK1.[11] |
| MK-8776 (SCH 900776) | CHK1 | 3 nM (IC50)[12][13] | 1.5 µM[12][13] | Potent and functionally selective.[12] |
| GDC-0575 | CHK1 | - | - | Highly-selective oral small-molecule.[14] |
Clinical Efficacy and Safety Summary
The clinical development of CHK1 inhibitors has focused on both monotherapy and combination strategies with DNA-damaging agents.
| Inhibitor | Phase of Development | Combination Agent(s) | Observed Efficacy | Common Grade ≥3 Adverse Events |
| Prexasertib (LY2606368) | Phase II (Development Halted)[15] | Monotherapy, Cisplatin, Olaparib, Gemcitabine (B846) | Modest single-agent activity; ORR of 11.1% in BRCAwt TNBC[16]. Partial responses in PARPi-resistant HGSOC with Olaparib[17]. | Neutropenia, Anemia, Thrombocytopenia.[16][18][19] |
| SRA737 (CCT245737) | Phase I/II | Low-dose Gemcitabine | Well-tolerated combination. ORR of 10.8% overall, 25% in anogenital cancer[20]. | Anemia, Neutropenia, Thrombocytopenia.[20] |
| Rabusertib (LY2603618) | Phase II | Gemcitabine | Failed to show improved efficacy over gemcitabine monotherapy in pancreatic cancer[21]. | - |
| MK-8776 (SCH 900776) | Phase I | Gemcitabine | Well-tolerated combination. 2 partial responses and 13 stable diseases out of 30 patients[22]. | Fatigue, Nausea, Decreased Appetite, Thrombocytopenia, Neutropenia.[22] |
| GDC-0575 | Phase I | Gemcitabine | 4 confirmed partial responses with combination therapy[14]. | Neutropenia, Anemia, Nausea, Fatigue, Thrombocytopenia.[14] |
Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway in DNA Damage Response
The ATR-CHK1 pathway is a central regulator of the cellular response to DNA damage and replication stress. Upon DNA damage, ATR activates CHK1, which in turn phosphorylates downstream targets like CDC25 phosphatases to induce cell cycle arrest, allowing time for DNA repair. Inhibition of CHK1 disrupts this process, leading to mitotic catastrophe in cancer cells with a defective G1 checkpoint.
Caption: ATR-CHK1 signaling pathway and the mechanism of CHK1 inhibitors.
General Experimental Workflow for Evaluating CHK1 Inhibitors
The evaluation of CHK1 inhibitors typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies in animal models. This workflow ensures a comprehensive assessment of the compound's potency, selectivity, and therapeutic potential.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prexasertib - Wikipedia [en.wikipedia.org]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sierra Oncology Reports Preclinical Efficacy for Immunotherapy Combination with its Chk1 inhibitor SRA737 [prnewswire.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild-Type, Advanced Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Prexasertib Lactate's On-Target Effects: A Comparison Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Prexasertib lactate (B86563), a selective inhibitor of Checkpoint Kinase 1 (CHK1). We focus on the use of small interfering RNA (siRNA) as a powerful tool to confirm that the cellular effects of Prexasertib are indeed mediated through the inhibition of its intended target.
Introduction to Prexasertib Lactate and On-Target Validation
This compound (also known as LY2606368) is a potent and selective, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] By inhibiting CHK1, Prexasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptosis in cancer cells.[1][2] It has shown preclinical and clinical activity in various tumor types.[4][5][6]
Comparing Prexasertib's Effects with CHK1 siRNA Knockdown
The central principle of using siRNA for on-target validation is to determine if the phenotype induced by the drug (Prexasertib) is identical to the phenotype caused by the genetic knockdown of its target (CHK1). If both interventions result in similar cellular and molecular outcomes, it provides strong evidence that the drug is acting "on-target."
Below is a summary of expected comparative data when treating cancer cells with Prexasertib versus transfecting them with CHK1-targeting siRNA.
Table 1: Comparison of Molecular and Cellular Effects
| Parameter | Negative Control (Scrambled siRNA) | This compound Treatment (e.g., 100 nM) | CHK1 siRNA Transfection | Expected Outcome and Interpretation |
| Target Engagement | ||||
| CHK1 Protein Level | 100% | ~100% | <20% | Confirms successful siRNA-mediated knockdown of CHK1 protein. |
| Phospho-CHK1 (S296) | Baseline | Decreased | Decreased | Both drug and siRNA prevent CHK1 autophosphorylation, indicating target inhibition. |
| Downstream Pathway | ||||
| Phospho-CDC25A | Baseline | Increased | Increased | Inhibition of CHK1 leads to the accumulation of its substrate, CDC25A. |
| Cellular Phenotype | ||||
| S-Phase DNA Damage (γH2AX) | Low | High | High | Both interventions lead to replication stress and DNA double-strand breaks.[2][10] |
| Cell Viability | 100% | Decreased | Decreased | Demonstrates that inhibition of CHK1 is cytotoxic to the cancer cells. |
| Apoptosis (Cleaved PARP/Caspase-3) | Low | High | High | Confirms that cell death occurs through the apoptotic pathway.[11] |
| G2/M Checkpoint Abrogation | Functional | Abrogated | Abrogated | Shows that both methods disrupt the cell's ability to arrest before mitosis with DNA damage. |
Experimental Protocols
Protocol 1: siRNA Transfection and Prexasertib Treatment for Western Blot Analysis
-
Cell Culture: Plate a suitable cancer cell line (e.g., HT-29, Calu-6) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.[2]
-
siRNA Transfection:
-
Prepare two sets of transfection complexes: one with a non-targeting (scrambled) control siRNA and another with a validated siRNA targeting CHK1.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Add the siRNA complexes to the cells and incubate for 24-48 hours to allow for target protein knockdown.
-
-
Prexasertib Treatment:
-
After the initial incubation with siRNA, treat a subset of the control siRNA-transfected cells with this compound at a predetermined effective concentration (e.g., 100 nM).
-
Treat another subset with a vehicle control (e.g., DMSO).
-
Incubate all plates for an additional 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CHK1, γH2AX, cleaved PARP, and a loading control (e.g., GAPDH or β-Actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates.
-
Transfection and Treatment: Perform siRNA transfections and subsequent Prexasertib treatment as described in Protocol 1, scaling down volumes for the 96-well format.
-
Viability Measurement: After the desired incubation period (e.g., 72 hours post-treatment), measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.
-
Data Analysis: Normalize the results to the vehicle-treated, scrambled siRNA control group to determine the relative cell viability for each condition.
Visualizing Workflows and Pathways
Alternative Target Validation Methods
While siRNA is a highly effective tool, other methods can also be employed to validate drug targets. Each has its own advantages and disadvantages.
Table 2: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently degrades target mRNA to reduce protein expression. | Rapid, cost-effective, high-throughput potential, titratable knockdown.[12] | Transient effect, potential for off-target effects, incomplete knockdown.[13][14][15] |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene from the genome. | Complete and permanent loss of protein, high specificity. | Can be lethal if the target is essential for cell survival, more time-consuming to generate cell lines.[9][16] |
| Drug-Resistant Mutants | Generates cell lines with mutations in the target protein that prevent drug binding but maintain protein function. | Directly links drug activity to binding with the target. | Technically challenging and time-consuming to develop and validate mutant cell lines. |
| Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand (drug) binding in cells. | Confirms direct physical engagement between the drug and target in a cellular context. | Does not directly confirm that target engagement is responsible for the downstream phenotype. |
Conclusion
Validating the on-target effects of a selective inhibitor like this compound is fundamental to its preclinical and clinical development. The use of CHK1-targeting siRNA provides a robust and direct method to genetically mimic the pharmacological inhibition of CHK1. By demonstrating that both Prexasertib treatment and CHK1 knockdown produce congruent molecular and cellular phenotypes—such as increased DNA damage, cell cycle disruption, and apoptosis—researchers can build a strong case for the drug's on-target mechanism of action. This comparative approach, supplemented by alternative validation methods where necessary, provides the rigorous evidence required to advance promising targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. fda.gov [fda.gov]
- 5. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Off-target and a portion of target-specific siRNA mediated mRNA degradation is Ago2 ‘Slicer’ independent and can be mediated by Ago1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Prexasertib Lactate: A Comparative Analysis of Monotherapy vs. Combination Therapy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies on the checkpoint kinase 1 (CHK1) inhibitor, prexasertib (B560075) lactate, reveals its significant antitumor activity both as a single agent and in combination with other therapies across a range of cancer models. This guide synthesizes key findings, experimental data, and mechanistic insights for researchers, scientists, and drug development professionals.
Prexasertib, a selective inhibitor of CHK1 and CHK2, has demonstrated potent single-agent efficacy by inducing DNA damage and replication catastrophe in tumor cells.[1][2] Its primary mechanism involves disrupting the DNA damage response, leading to apoptosis.[2][3] Preclinical investigations have highlighted its effectiveness in high-grade serous ovarian cancer (HGSOC) and various pediatric malignancies.[4][5] Furthermore, this guide details the synergistic effects observed when prexasertib is combined with PARP inhibitors, chemotherapy, and other targeted agents, offering a promising strategy to overcome treatment resistance.
Monotherapy Performance
Prexasertib monotherapy has shown broad antitumor activity in multiple preclinical models. In studies involving 14 HGSOC patient-derived xenograft (PDX) models, prexasertib demonstrated notable efficacy, even in models resistant to the PARP inhibitor olaparib (B1684210).[4][6] Similarly, in pediatric cancer models, prexasertib induced complete regression in some desmoplastic small round cell tumor and malignant rhabdoid tumor xenografts.[5]
In Vitro Efficacy of Prexasertib Monotherapy
| Cell Line | Cancer Type | IC50 (nM) |
| Ovarian Cancer Panel | High-Grade Serous Ovarian Cancer | 1 - 10 |
| JHOS2 | High-Grade Serous Ovarian Cancer | 8400 |
| Pediatric Sarcoma Panel | Pediatric Sarcomas | Varies (highly sensitive) |
Data compiled from studies on various ovarian and pediatric cancer cell lines, demonstrating potent cytotoxicity at low nanomolar concentrations in most cases.[3][5]
Combination Therapy: Enhancing Antitumor Efficacy
The true potential of prexasertib may lie in its ability to sensitize cancer cells to other therapeutic agents. By compromising DNA repair mechanisms, prexasertib can synergize with drugs that induce DNA damage.
Prexasertib in Combination with PARP Inhibitors
A significant body of preclinical evidence supports the combination of prexasertib with PARP inhibitors like olaparib and rucaparib.[4][7] This combination has proven effective in HGSOC models, including those with acquired resistance to PARP inhibitors.[4][6] The synergy stems from prexasertib's ability to impair homologous recombination repair and destabilize replication forks, two key mechanisms of PARP inhibitor resistance.[3][4]
Prexasertib Combined with Chemotherapy
Prexasertib has also been shown to potentiate the effects of conventional chemotherapy. In preclinical models of pediatric cancers, combining prexasertib with agents like doxorubicin (B1662922) or cyclophosphamide (B585) overcame innate and acquired resistance.[5] Similarly, in pancreatic cancer cell lines, prexasertib showed a synergistic antiproliferative effect with gemcitabine (B846) and S-1.[8]
Preclinical Combination Therapy Efficacy
| Combination | Cancer Model | Efficacy Highlights |
| Prexasertib + Olaparib | HGSOC PDX Models | Synergistic tumor growth inhibition in olaparib-resistant models.[4][6] |
| Prexasertib + Rucaparib | BRCA wild-type Ovarian Cancer Cells | Synergistically decreased cell viability and induced greater DNA damage.[7] |
| Prexasertib + Chemotherapy | Pediatric Tumor Models | Overcame innate and acquired resistance to chemotherapy.[5] |
| Prexasertib + Samotolisib (PI3K/mTOR inhibitor) | Triple-Negative Breast Cancer PDX Models | Synergistic or additive effects in 30 of 38 models.[9][10] |
| Prexasertib + Cisplatin + Radiation | Head and Neck Squamous Cell Carcinoma | Significantly decreased in vitro survival fraction.[11] |
Signaling Pathways and Mechanisms of Action
Prexasertib's primary target is CHK1, a crucial kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, prexasertib prevents cell cycle arrest, forcing cells with damaged DNA to enter mitosis, leading to "replication catastrophe" and apoptosis.[2][3]
Caption: Prexasertib inhibits CHK1, leading to replication catastrophe.
Interestingly, studies have also implicated the NOTCH signaling pathway in the response to prexasertib. In head and neck squamous cell carcinoma models, prexasertib was found to downregulate NOTCH signaling.[11]
Experimental Protocols
The preclinical evaluation of prexasertib has involved a variety of robust methodologies.
In Vitro Cell Viability Assays
-
Cell Lines: A diverse panel of cancer cell lines, including those for HGSOC (e.g., OVCAR3, SKOV3) and pediatric cancers, were utilized.[3][5][7]
-
Method: Cell viability was commonly assessed using assays such as Cell Titer-Glo, which measures ATP levels as an indicator of metabolically active cells.[3] Cells were treated with increasing concentrations of prexasertib alone or in combination with other agents for a specified period (e.g., 24-48 hours).[12][13] IC50 values were then calculated to determine the drug concentration required to inhibit 50% of cell growth.
Animal Models
-
Models: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models were extensively used.[4][5] These involved implanting human tumor tissue or cells into immunodeficient mice (e.g., NSG mice).[3]
-
Treatment Regimen: Mice bearing established tumors were treated with vehicle control, prexasertib monotherapy, combination agents, or both. Dosing schedules varied, for instance, prexasertib at 8 mg/kg twice a day.[4]
-
Efficacy Assessment: Tumor growth was monitored over time, and endpoints such as tumor growth inhibition and regression were measured.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-crt.org [e-crt.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the DNA Damage Response Landscape: A Comparative Guide to the Cross-Resistance Profile of Prexasertib Lactate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oncology, understanding the nuances of drug resistance is paramount to developing effective therapeutic strategies. This guide provides an objective comparison of the cross-resistance profile of Prexasertib (B560075) lactate (B86563), a potent inhibitor of Checkpoint Kinase 1 (CHK1), with other key DNA damage response (DDR) agents. By examining its performance in combination with various drug classes and in resistant cell lines, we aim to provide a comprehensive resource for researchers navigating the complexities of DDR-targeted therapies.
Prexasertib: A Gatekeeper of the Cell Cycle
Prexasertib lactate is a selective, ATP-competitive inhibitor of CHK1, a critical kinase that plays a central role in the cellular response to DNA damage.[1][2][3] By blocking CHK1, Prexasertib prevents cell cycle arrest in the S and G2/M phases, forcing cells with damaged DNA to enter mitosis prematurely.[1][4] This leads to a phenomenon known as "mitotic catastrophe," resulting in apoptosis of cancer cells.[1][4] Given its mechanism of action, Prexasertib's efficacy is intrinsically linked to the DNA damage landscape of a tumor, making its cross-resistance profile a crucial area of investigation.
Quantitative Comparison of Prexasertib's Efficacy
The following tables summarize the in vitro efficacy of Prexasertib as a monotherapy and in combination with other DNA damage agents across various cancer cell lines.
Table 1: Monotherapy IC50 Values of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 6.34 ± 1.8 | [5] |
| OV90 | High-Grade Serous Ovarian Cancer | 35.22 ± 11.71 | [5] |
| PEO1 | High-Grade Serous Ovarian Cancer | 6 - 49 | [6] |
| PEO4 | High-Grade Serous Ovarian Cancer | 6 - 49 | [6] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | 7.5 | [7][8] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 5.4 | [7][8] |
| SUIT-2 | Pancreatic Cancer | 30.8 ± 6.04 | [9] |
| BV-173 | B-cell Progenitor Acute Lymphoblastic Leukemia | 6.33 | [10] |
| NALM-6 | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | [10] |
| REH | B-cell Progenitor Acute Lymphoblastic Leukemia | 96.7 | [10] |
| MX-1 | Triple-Negative Breast Cancer | 5.7 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 105 | [4] |
| HeLa (p53-deficient) | Cervical Cancer | EC50 of 9 | [11][12] |
Table 2: Synergistic Effects of Prexasertib in Combination with Other DNA Damage Agents
| Combination Agent | Cancer Type | Cell Lines | Synergy Assessment | Key Findings | Reference |
| PARP Inhibitors | |||||
| Olaparib (B1684210) | High-Grade Serous Ovarian Cancer | OVCAR3, OV90, PEO1, PEO4 | Combination Index (CI) < 1 | Synergistically decreased cell viability. | [6] |
| Olaparib | Triple-Negative Breast Cancer | MDAMB231, MDAMB453 | CI values | Synergistic in multiple TNBC cell lines. | [13] |
| Talazoparib (B560058) | Osteosarcoma | OSRH-2011/5, OSKG | CI < 1 | Synergistic interaction. | [14][15] |
| Platinum-Based Agents | |||||
| Cisplatin (B142131) | Osteosarcoma | OSRH-2011/5, OSKG | CI < 1 | Synergistic reduction in clonogenic survival. | [14] |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | UM-SCC47, UM-SCC1 | In vitro survival fraction | Significantly decreased survival. | [16] |
| Antimetabolites | |||||
| Gemcitabine | Pancreatic Cancer | SUIT-2 | CI < 1 | Strong synergistic effect. | [9] |
| Gemcitabine | Acute Lymphoblastic Leukemia | CEM, REH, Jurkat | SynergyFinder analysis | Synergistic in vitro. | [11] |
| Clofarabine | B-/T- cell progenitor Acute Lymphoblastic Leukemia | NALM-6, REH | CI analysis | Synergistic cytotoxicity. | [17][18] |
| Topoisomerase Inhibitors & Other Alkylating Agents | |||||
| Doxorubicin, Cyclophosphamide, Irinotecan | Various Pediatric Tumors | Preclinical models | Antitumor activity | Improved antitumor activity in combination. | [16] |
Note: While preclinical models suggest synergy with topoisomerase inhibitors and other alkylating agents, specific quantitative data such as IC50 and CI values from published literature for these combinations with Prexasertib are limited.
Cross-Resistance Profile
Studies have shown that resistance to Prexasertib can emerge. However, this resistance may not confer cross-resistance to all other DNA damaging agents and, in some cases, can even sensitize cells to other therapies.
Table 3: Cross-Resistance of Prexasertib-Resistant Cells to Other Agents
| Prexasertib-Resistant Cell Line | Cross-Resistance Observed | Sensitization Observed | Mechanism of Resistance | Reference |
| OVCAR5R, OVCAR8R (HGSOC) | AZD7762 (CHK1 inhibitor), AZD6738 (ATR inhibitor) | Gemcitabine, Hydroxyurea | Prolonged G2 delay due to lower CDK1/CyclinB1 activity. | [5][7][8][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assays (MTT/XTT)
Objective: To determine the cytotoxic effects of Prexasertib alone and in combination with other agents.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[13][20]
-
Drug Treatment: Cells are treated with serial dilutions of Prexasertib, the combination agent, or both for a specified period (typically 72 hours).[13][20]
-
MTT/XTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.[13][20]
-
Incubation: Plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[13][20]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[20]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[20]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined using software like GraphPad Prism. Synergy is assessed using methods like the Chou-Talalay combination index (CI).[7][21]
DNA Damage Quantification (γ-H2AX and RAD51 Foci Formation)
Objective: To visualize and quantify DNA double-strand breaks (DSBs) and the homologous recombination (HR) repair response.
General Immunofluorescence Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the drugs of interest.[6][22]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access.[6][22]
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).[6]
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against γ-H2AX (a marker for DSBs) or RAD51 (a key protein in HR).[6][22]
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies that bind to the primary antibodies are added.[6][22]
-
Counterstaining and Mounting: The cell nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.[6]
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the number of foci per nucleus is quantified using image analysis software.[6]
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the DNA damage response pathway.
General Protocol:
-
Protein Extraction: Cells are lysed to extract total protein.[14]
-
Protein Quantification: The concentration of protein in each lysate is determined.[14]
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.[23]
-
Primary and Secondary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., CHK1, p-CHK1, γ-H2AX) followed by HRP-conjugated secondary antibodies.[14][23]
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.[23]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experiments is essential for a deeper understanding.
Caption: Prexasertib's mechanism of action within the DNA damage response pathway.
Caption: A typical experimental workflow for assessing the cross-resistance of Prexasertib.
Conclusion
This compound demonstrates significant synergistic potential with several classes of DNA-damaging agents, most notably PARP inhibitors, platinum-based chemotherapy, and antimetabolites. This synergy is rooted in its ability to abrogate the G2/M checkpoint and interfere with homologous recombination repair, leading to increased DNA damage and apoptotic cell death. While resistance to Prexasertib monotherapy can develop, the mechanism of resistance, often involving a prolonged G2 phase, can paradoxically sensitize cancer cells to other DNA-damaging agents like gemcitabine. This highlights the importance of rational combination strategies and the potential for sequential therapies to overcome resistance.
The data presented in this guide underscore the therapeutic promise of CHK1 inhibition and provide a framework for future preclinical and clinical investigations. A deeper understanding of the cross-resistance profile of Prexasertib will be instrumental in identifying patient populations most likely to benefit from this targeted therapy and in designing novel combination regimens to combat the challenge of drug resistance in cancer.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prexasertib treatment induces homologous recombination deficiency and synergizes with olaparib in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]
- 13. Combination drug screen targeting glioblastoma core vulnerabilities reveals pharmacological synergisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Topotecan synergizes with CHEK1 (CHK1) inhibitor to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Prexasertib Lactate: A Comparative Analysis of its Efficacy in p53-Mutant versus Wild-Type Cancer Cells
For Immediate Release
This guide provides a comprehensive comparative analysis of the checkpoint kinase 1 (CHK1) inhibitor, Prexasertib lactate (B86563), in tumor cells with differing p53 status. The data presented herein, compiled from multiple preclinical studies, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced activity of this compound.
The central paradigm of CHK1 inhibition revolves around the concept of synthetic lethality, particularly in the context of p53 deficiency.[1][2] Cancer cells lacking functional p53 are often deficient in the G1-S checkpoint, rendering them highly dependent on the CHK1-mediated G2/M checkpoint for DNA repair and cell cycle arrest in response to DNA damage.[1][3] Inhibition of CHK1 in these p53-deficient cells is hypothesized to abrogate this crucial checkpoint, leading to premature mitotic entry with unrepaired DNA, a process termed mitotic catastrophe, and subsequent apoptosis.[2] Conversely, p53 wild-type cells are presumed to be less sensitive to CHK1 inhibition alone, as they retain an intact G1-S checkpoint, providing an alternative mechanism for cell cycle arrest and DNA repair. However, emerging evidence suggests that the sensitivity to Prexasertib may not be solely dictated by p53 status, with other factors potentially influencing its cytotoxic effects.[4]
Quantitative Analysis of Prexasertib Activity
The following tables summarize the in vitro efficacy of Prexasertib in various cancer cell lines, categorized by their p53 mutational status. The data highlights the differential sensitivity to the drug, providing a quantitative basis for the synthetic lethality hypothesis.
Table 1: Comparative IC50 Values of Prexasertib in p53-Mutant vs. p53-Wild-Type Cell Lines
| Cell Line | Cancer Type | p53 Status | Prexasertib IC50 (nM) | Reference |
| BV-173 | B-cell Acute Lymphoblastic Leukemia | Wild-Type | 6.33 | [4] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Wild-Type | Not explicitly stated, but sensitive | [4] |
| NALM-19 | B-cell Acute Lymphoblastic Leukemia | Wild-Type | Not explicitly stated, but sensitive | [4] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | Wild-Type | Not explicitly stated, but sensitive | [4] |
| REH | B-cell Acute Lymphoblastic Leukemia | Mutant | 96.7 | [4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Mutant | Not explicitly stated, but sensitive | [4] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | Mutant | Not explicitly stated, but sensitive | [4] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Mutant | Not explicitly stated, but sensitive | [4] |
| JHOS2 | High-Grade Serous Ovarian Cancer | Mutant | 8400 | [5] |
| HeLa | Cervical Cancer | Wild-Type (HPV E6 inactivates p53) | EC50 of 9 nM for G2/M abrogation | [6] |
| SUIT-2 | Pancreatic Cancer | Mutant | 30.8 | [7] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | Mutant | 7.5 | [8] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Mutant | 5.4 | [8] |
| MCF-7 | Breast Cancer | Wild-Type | Low µM range | [9] |
| Y537S | Breast Cancer | Mutant | Low µM range (more effective than in MCF-7) | [9] |
Table 2: Comparative Analysis of Apoptosis and Cell Cycle Arrest
| Cell Line | p53 Status | Treatment | Apoptosis (% of cells) | Cell Cycle Phase Distribution (%) | Reference |
| G1 | S | ||||
| B-/T-ALL cell lines | Mutant & Wild-Type | Prexasertib | Increased Annexin V staining | Variable | Increased |
| Tetraploid Colon Cancer Cells | Wild-Type | CHK1 inhibition | Increased apoptosis in tetraploid vs. diploid | Aberrant mitosis | Not specified |
| HGSOC cell lines | Mutant | Olaparib + Prexasertib | Greater apoptosis than monotherapy | Reduced G2/M arrest compared to Olaparib alone | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed 50,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Drug Treatment: Add increasing concentrations of Prexasertib (e.g., 1-100 nM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 and 48 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 3 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye formed correlates with the number of metabolically active cells.
-
Data Analysis: Calculate the IC50 values using appropriate statistical software.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with varying concentrations of Prexasertib for the desired duration (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Prexasertib at a specific concentration (e.g., IC50 value) for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Lyse Prexasertib-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Chk1, γH2AX, PARP-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system and imaging equipment.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Prexasertib's differential effect on p53-WT vs. p53-mutant cells.
Caption: Workflow for determining Prexasertib IC50 using a WST-1 assay.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Chk’ing p53-deficient breast cancers [jci.org]
- 3. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.uniroma3.it [iris.uniroma3.it]
Head-to-Head Comparison: Prexasertib Lactate vs. Gemcitabine in Acute Lymphoblastic Leukemia (ALL) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of prexasertib (B560075) lactate (B86563), a Checkpoint Kinase 1 (CHK1) inhibitor, and gemcitabine (B846), a nucleoside analog, in Acute Lymphoblastic Leukemia (ALL) models. The information herein is compiled from various experimental data to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action
Prexasertib Lactate: As a selective ATP-competitive inhibitor, this compound targets CHK1 and CHK2.[1] CHK1 is a crucial component of the DNA damage response (DDR) pathway, and its inhibition in cancer cells, which often exhibit high levels of replication stress, leads to the accumulation of DNA damage. This overwhelms the cell's repair capacity, resulting in replication catastrophe and subsequent apoptosis.[1]
Gemcitabine: Gemcitabine is a prodrug that, once intracellularly phosphorylated to its active triphosphate form (dFdCTP), acts as a fraudulent nucleotide. It competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation ultimately leads to "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted. This event triggers cell cycle arrest and apoptosis.[2]
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the in vitro activity of this compound and gemcitabine in various ALL cell lines. It is important to note that the data are compiled from different studies, and direct head-to-head experiments in the same study are limited. Experimental conditions such as incubation time and assay type can influence the results.
Table 1: Comparative Cytotoxicity (IC50) in ALL Cell Lines
| Cell Line | Drug | IC50 (nM) | Incubation Time | Citation |
| B-ALL | ||||
| BV-173 | Prexasertib | 6.33 | 48h | [3] |
| NALM-6 | Prexasertib | ~30 | 24h | [3] |
| REH | Prexasertib | 96.7 | 48h | [3] |
| SUP-B15 | Prexasertib | ~50-100 | 24h | [3] |
| NALM-19 | Prexasertib | ~15-30 | 24h | [3] |
| T-ALL | ||||
| MOLT-4 | Prexasertib | ~15-30 | 24h | [3] |
| RPMI-8402 | Prexasertib | ~7.5 | 24h | [3] |
| CCRF-CEM | Prexasertib | ~50-100 | 24h | [3] |
| Leukemia (General) | ||||
| CCRF-CEM | Gemcitabine | 10 | Not Specified | [4] |
| MOLT-4 | Gemcitabine | 10 | Not Specified | [4] |
Table 2: Effects on Apoptosis and Cell Cycle in ALL Cell Lines
| Cell Line | Drug | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| BV-173 | Prexasertib | Increased apoptosis | No significant change | [3] |
| NALM-6 | Prexasertib | Increased apoptosis | Increased S phase | [3] |
| REH | Prexasertib | Increased apoptosis | No significant change | [3] |
| SUP-B15 | Prexasertib | Not specified | Increased S phase | [3] |
| NALM-19 | Prexasertib | Increased apoptosis | Increased S phase | [3] |
| MOLT-4 | Prexasertib | Increased apoptosis | Increased S phase | [3] |
| RPMI-8402 | Prexasertib | Increased apoptosis | Increased S phase | [3] |
| CCRF-CEM | Prexasertib | Increased apoptosis | Increased S phase | [3] |
| Pancreatic Cancer Cell Lines | Gemcitabine | Induces apoptosis, more evident at later time points (72-96h) | Induces S phase arrest at low concentrations; arrest in all phases at high concentrations | [2][5] |
In Vivo Efficacy in ALL Xenograft Models
Prexasertib has demonstrated significant single-agent efficacy in ALL patient-derived xenograft (PDX) models. In contrast, specific in vivo data for gemcitabine in ALL PDX models is less readily available in recent literature, though it has been evaluated in other hematological and solid tumor xenografts.
Table 3: In Vivo Efficacy of Prexasertib in B-ALL PDX Models
| PDX Model | Treatment | Dosing Schedule | Outcome | Citation |
| CBAB-62871-V1 | Prexasertib | 10 mg/kg, subcutaneous, twice daily for 3 days, followed by 4 days off, for 4-5 weeks | Significantly increased survival compared to vehicle control | [6] |
| CBAB-29894-V2 | Prexasertib | 10 mg/kg, subcutaneous, twice daily for 3 days, followed by 4 days off, for 4-5 weeks | Significantly increased survival compared to vehicle control | [6] |
For gemcitabine, a common dosing schedule in xenograft models of other cancers is 120 mg/kg intraperitoneally every 3 days for 4 doses.[7] However, the efficacy of this regimen in ALL PDX models would require direct investigation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. Cell Viability Assay (Prexasertib)
-
Cell Seeding: ALL cell lines (BV-173, SUP-B15, REH, NALM-6, NALM-19, MOLT-4, RPMI-8402, and CCRF-CEM) are seeded in 96-well plates.
-
Drug Treatment: Cells are incubated with increasing concentrations of prexasertib (typically 1-100 nM) for 24 and 48 hours.[3]
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: ALL cell lines are seeded in 12-well plates and treated with varying concentrations of prexasertib or gemcitabine for 24 and 48 hours.[3]
-
Staining: Cells are harvested, washed with PBS, and then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.[3]
3. Cell Cycle Analysis
-
Cell Treatment: ALL cell lines are treated with the respective IC50 concentration of prexasertib or gemcitabine for 24 hours.[3]
-
Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI) to label the DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on the DNA content histogram.[3]
4. In Vivo Patient-Derived Xenograft (PDX) Model (Prexasertib)
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.[6]
-
Tumor Implantation: Primary B-ALL cells from patients are transplanted into the mice.[6]
-
Treatment Initiation: When leukemia cells are detectable in the peripheral blood, mice are randomized into treatment and vehicle control groups.[6]
-
Drug Administration: Prexasertib is administered subcutaneously at a dose of 10 mg/kg twice daily for three days, followed by a four-day rest period, for a duration of four to five weeks.[6]
-
Efficacy Endpoint: The primary endpoint is overall survival, which is monitored and analyzed using Kaplan-Meier survival curves.[6]
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits CHK1, disrupting the DNA damage response and leading to replication catastrophe and apoptosis.
Caption: Gemcitabine is activated to dFdCTP, which is incorporated into DNA, causing masked chain termination and apoptosis.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of Prexasertib and Gemcitabine in ALL models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Gemcitabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers of Response to Prexasertib Lactate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for predicting response to Prexasertib lactate (B86563), a selective inhibitor of Checkpoint Kinase 1 (CHK1) and 2 (CHK2).[1][2] By inducing replication catastrophe and subsequent apoptosis in cancer cells, Prexasertib has shown promise as a monotherapy and in combination with other anticancer agents.[3] This document summarizes key experimental data, details validation methodologies, and offers a comparative overview with alternative therapeutic strategies.
Mechanism of Action: Targeting the DNA Damage Response
Prexasertib lactate is the lactate salt form of Prexasertib, a potent, ATP-competitive inhibitor of CHK1 (Ki of 0.9 nM) and to a lesser extent, CHK2 (IC50 of 8 nM).[4] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, Prexasertib prevents this crucial repair process, leading to the accumulation of DNA damage, genomic instability, and ultimately, apoptotic cell death.[1][2] This mechanism suggests that tumors with high levels of intrinsic replication stress or defects in other DNA repair pathways are particularly vulnerable to CHK1 inhibition.
References
Prexasertib Lactate Demonstrates Broad Anti-Tumor Activity Across Diverse Pediatric Solid Tumors
A comprehensive review of preclinical data reveals the potent efficacy of the CHK1 inhibitor, Prexasertib (B560075) lactate, in various pediatric solid malignancies, including neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma. Both as a monotherapy and in combination with standard chemotherapies, Prexasertib induces significant tumor growth inhibition and regression by disrupting the DNA damage response pathway, highlighting its potential as a valuable therapeutic agent for these challenging cancers.
Researchers and drug development professionals will find compelling evidence of Prexasertib's anti-tumor activity in the following detailed comparison guide, which synthesizes key quantitative data from multiple preclinical studies. This guide provides a clear overview of its efficacy across different tumor types, details the experimental protocols used to generate this data, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Anti-Tumor Efficacy of Prexasertib Monotherapy
Preclinical investigations utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have demonstrated a wide spectrum of sensitivity to Prexasertib monotherapy across various pediatric solid tumors.[1] Notably, significant anti-tumor effects, including complete tumor regression in some models, have been observed in neuroblastoma, rhabdomyosarcoma, and desmoplastic small round cell tumors.[1][2][3]
| Pediatric Solid Tumor Type | Xenograft Model Type | Number of Models Tested | Number of Responding Models | Best Response (% Tumor Growth Inhibition or Regression) | Citation |
| Neuroblastoma | CDX & PDX | 6 | 4 | PR (Partial Regression) | [4] |
| Rhabdomyosarcoma (Alveolar) | CDX & PDX | 3 | 1 | PR (Partial Regression) | [4] |
| Rhabdomyosarcoma (Embryonal) | CDX & PDX | Not Specified | Not Specified | Robust Responses | [2] |
| Desmoplastic Small Round Cell Tumor | PDX | 2 | 2 | CR (Complete Regression) | [1][5] |
| Malignant Rhabdoid Tumor | CDX | 1 | 1 | CR (Complete Regression) | [1][5] |
| Ewing Sarcoma | CDX & PDX | 4 | 0 (1 Stable Disease) | Resistant | [1][4] |
| Osteosarcoma | CDX & PDX | 4 | 0 (1 Stable Disease) | Resistant | [1][4] |
PR: Partial Regression; CR: Complete Regression. "Responding models" are defined by significant tumor growth inhibition or regression as reported in the cited studies.
Synergistic Effects in Combination Therapy
Prexasertib has also shown significant promise in overcoming resistance and enhancing the efficacy of standard chemotherapeutic agents.[2] Concurrent administration with chemotherapy has been shown to be effective in preclinical models of neuroblastoma, osteosarcoma, and Ewing sarcoma that were innately resistant to Prexasertib monotherapy.[2][5]
| Tumor Type | Combination Agent | Effect | Citation |
| Neuroblastoma | Chemotherapy | Overcame innate resistance | [2] |
| Osteosarcoma | Chemotherapy | Overcame innate resistance | [2] |
| Ewing Sarcoma | Chemotherapy | Overcame innate resistance | [2] |
| Alveolar Rhabdomyosarcoma | Chemotherapy | Prevented acquired resistance | [2] |
| Osteosarcoma | Cisplatin (B142131), Talazoparib (B560058) | Synergistic | [6] |
Mechanism of Action: CHK1 Inhibition and DNA Damage Catastrophe
Prexasertib is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[3][7] CHK1 plays a pivotal role in cell cycle arrest, allowing time for DNA repair.[8] By inhibiting CHK1, Prexasertib abrogates the S and G2/M cell cycle checkpoints.[1] This leads to an accumulation of DNA double-strand breaks and increased replication stress, ultimately resulting in a form of programmed cell death known as replication catastrophe.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of Prexasertib.
In Vitro Cell Viability and DNA Damage Assays
Objective: To determine the sensitivity of pediatric sarcoma cell lines to Prexasertib and to analyze its effect on the DNA damage response.
Methodology:
-
Cell Culture: Human pediatric sarcoma cell lines (e.g., A673, MG-63, SJCRH30, RD) were cultured under standard conditions.[1]
-
Prexasertib Treatment: Cells were treated with increasing concentrations of Prexasertib for 24 hours.[1]
-
Western Blot Analysis:
-
Whole-cell lysates were prepared from treated and untreated cells.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against total and phosphorylated proteins involved in the DNA damage response (e.g., CHK1, γH2AX).[1]
-
-
High-Content Imaging:
References
- 1. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fda.gov [fda.gov]
- 5. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient‐derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Prexasertib Lactate: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Prexasertib lactate (B86563), a selective ATP-competitive second-generation checkpoint kinase 1 (CHK1) inhibitor.[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental protection. Prexasertib lactate is a potent compound that can cause double-stranded DNA breakage and apoptosis, and as such, should be handled with the utmost care as a cytotoxic agent.[1][2][3]
I. Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for Prexasertib identifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-approved, powder-free nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption.[5] |
| Lab Coat | Disposable, back-closing gown made of a low-permeability fabric | To protect skin and personal clothing from contamination.[6] |
| Eye Protection | Safety glasses with side shields or a face shield | To prevent eye contact with powder or splashes.[5] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to avoid inhalation.[5][7] |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination. A cytotoxic spill kit should be readily accessible in any area where this compound is handled.[6]
Experimental Protocol: Cytotoxic Spill Cleanup
-
Alert personnel: Immediately alert others in the vicinity of the spill.
-
Secure the area: Restrict access to the spill area. Post a "Caution-Cytotoxic Drug Spill" sign.[7]
-
Don appropriate PPE: Before beginning cleanup, don the full PPE outlined in Table 1.
-
Contain the spill:
-
For liquid spills: Use absorbent pads from the spill kit to gently cover the spill. Do not create aerosols.
-
For powder spills: Carefully cover the spill with damp absorbent pads to avoid generating airborne dust.
-
-
Decontaminate the area:
-
Working from the outer edge of the spill inward, carefully clean the area with a detergent solution, followed by a deactivating agent if available and recommended by your institution's safety office.[7]
-
All materials used for cleanup (absorbent pads, wipes, etc.) are considered cytotoxic waste.
-
-
Dispose of waste: Place all contaminated materials, including disposable PPE, into a designated cytotoxic waste container.
-
Final clean: Perform a final clean of the area with detergent and water.[6]
-
Report the spill: Report the incident to the laboratory supervisor and institutional safety office.
III. Disposal Procedures for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure. All waste generated from the handling of this compound must be treated as cytotoxic waste.
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
All items contaminated with this compound, including unused or expired product, contaminated PPE (gloves, gowns, etc.), labware (pipette tips, tubes, vials), and spill cleanup materials, must be segregated from regular laboratory trash.
-
-
Waste Containers:
-
Packaging of Waste:
-
Solid Waste: Place all contaminated solid waste directly into the designated cytotoxic waste container. It is recommended to double-bag the waste within the container.[8]
-
Liquid Waste: While it is best to avoid generating liquid waste, any contaminated liquids should be collected in a sealed, shatter-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and placed within the larger cytotoxic waste container.
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
-
Storage of Waste:
-
Cytotoxic waste containers should be stored in a secure, designated area away from general laboratory traffic until they are collected for disposal.[8] This area should be clearly marked with a warning sign.
-
-
Final Disposal:
-
The disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this waste down the drain or in the regular trash.[5]
-
Logical Flow for this compound Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
IV. Decontamination of Reusable Equipment
Any reusable equipment, such as glassware or spatulas, that comes into contact with this compound must be decontaminated before being returned to general use.
Experimental Protocol: Equipment Decontamination
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol) to remove the bulk of the compound. Collect the rinse as cytotoxic liquid waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and hot water.
-
Final Rinse: Rinse the equipment multiple times with purified water.
-
Drying: Allow the equipment to air dry or dry in an oven as appropriate.
-
Verification: For critical applications, a surface wipe test may be necessary to verify the absence of residual contamination.
Signaling Pathway Inhibition by Prexasertib
Caption: this compound inhibits CHK1, leading to apoptosis.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Personal protective equipment for handling Prexasertib lactate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Prexasertib lactate (B86563). The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.
Hazard Identification and Personal Protective Equipment (PPE)
Prexasertib lactate is a potent inhibitor of checkpoint kinase 1 (CHK1) and is classified as a hazardous substance.[1] The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. As a cytotoxic compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is harmful if swallowed.[1]
Due to the hazardous nature of this compound, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling the compound. |
| Skin and Body Protection | Impervious Laboratory Coat | Fully buttoned with tight cuffs. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. |
Safe Handling and Operational Plan
A designated area for handling this compound should be established. This area must be equipped with a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
Workflow for Handling this compound:
Experimental Protocols
Preparation of Stock Solution: For in vitro studies, this compound is typically dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][3]
-
Ensure all handling of the solid compound is performed in a chemical fume hood.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. A common stock concentration is 10 mM.[2]
-
Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in a tightly sealed container.[4]
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and prevent others from entering. Wear appropriate PPE, including a respirator, before initiating cleanup.
Spill Cleanup Procedure:
-
Cover the spill with an absorbent material.
-
For liquid spills, gently absorb the material. For solid spills, carefully dampen the absorbent material before applying to avoid generating dust.
-
Collect the contaminated absorbent material and place it in a sealed container labeled as "Cytotoxic Waste."
-
Decontaminate the spill area with a suitable cleaning agent, such as a detergent solution, followed by a rinse with 70% ethanol.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound, including unused compound, solutions, contaminated labware, and PPE, must be disposed of as cytotoxic waste.
Waste Segregation and Disposal:
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific disposal protocols.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is recommended to handle it with the same precautions as other potent cytotoxic compounds. In the absence of a formal OEL, the principle of "As Low As Reasonably Achievable" (ALARA) should be strictly followed.
| Parameter | Value | Solvent | Reference |
| Solubility | May dissolve | DMSO | [2] |
| Storage (Solid) | -20°C for 3 years | N/A | [2] |
| Storage (in Solvent) | -80°C for 6 months | DMSO | [2] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound hydrate (LY-2606368) | CHK1 (checkpoint kinase 1) inhibitor | CAS 2100300-72-7 | Buy this compound hydrate (LY2606368) from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
